B1579953 L-LYSINE:2HCL (6-13C)

L-LYSINE:2HCL (6-13C)

Cat. No.: B1579953
M. Wt: 220.10
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-LYSINE:2HCL (6-13C) is a useful research compound. Molecular weight is 220.10. The purity is usually 98%.
BenchChem offers high-quality L-LYSINE:2HCL (6-13C) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-LYSINE:2HCL (6-13C) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Weight

220.10

Purity

98%

Origin of Product

United States

Foundational & Exploratory

chemical structure and properties of 6-13C labeled lysine

Technical Monograph: L-Lysine-6- C

Advanced Characterization, NMR Applications, and Metabolic Tracing

Executive Summary

This technical guide details the physicochemical properties and experimental applications of L-Lysine-6-


C





Nuclear Magnetic Resonance (NMR) spectroscopymetabolic flux analysis

By selectively labeling only the

Part 1: Molecular Architecture & Physicochemical Properties

The distinct utility of L-Lysine-6-

Structural Visualization

The following diagram illustrates the carbon chain topology, highlighting the specific labeling of the

LysineStructurecluster_legendLegendN_alphaC_alphaN_alpha->C_alphaC_betaC_alpha->C_betaCOOHCOOHC_alpha->COOHC_gammaC_beta->C_gammaC_deltaC_gamma->C_deltaC_epsilon(13C)C_delta->C_epsilon  Specific LabelN_zetaC_epsilon->N_zetaL1Red: Natural 12CL2Green: Enriched 13C

Figure 1: Topology of L-Lysine-6-

Comparative Data Table

The following data highlights the subtle but critical differences between natural lysine and the 6-

PropertyNatural L-LysineL-Lysine-6-

C
Relevance
Molecular Formula C

H

N

O


C

C

H

N

O

Mass shift for MS verification.
Molecular Weight 146.19 g/mol ~147.19 g/mol +1 Da shift.
Isotopic Enrichment ~1.1%

C (Natural Abundance)
≥99%

C at C6
Essential for NMR signal detection.
NMR Spin (

) at C6
0 (Silent)1/2 (Active)Allows direct observation in 1D/2D NMR.
Gyromagnetic Ratio (

)
N/A6.726

10

rad T

s

Determines sensitivity.
pKa (

-amino)
~10.5~10.5Labeling does not alter chemical reactivity.

Part 2: NMR Spectroscopy Applications

Expert Insight: While reductive methylation is a common technique to tag lysines, it chemically modifies the protein (converting -NH



L-Lysine-6-

C
native
Probing Side-Chain Dynamics

The C6 position is unique because it enjoys high motional freedom unless the lysine is involved in a salt bridge or hydrogen bond.

  • Technique:

    
    C relaxation measurements (
    
    
    ,
    
    
    , and heteronuclear NOE).
  • Outcome: Distinguishes between flexible surface lysines (sharp peaks, high NOE) and buried/interacting lysines (broad peaks, restricted motion).

Protocol: Selective Incorporation for Protein NMR

This protocol ensures high incorporation efficiency in E. coli expression systems, minimizing isotopic dilution.

Reagents:

  • M9 Minimal Media (prepared with

    
    C-Glucose).
    
  • L-Lysine-6-

    
    C (HCl salt).
    
  • Auxotrophic strain (e.g., E. coli BL21(DE3) or lysine auxotrophs to prevent endogenous synthesis).

Workflow:

  • Pre-Culture: Inoculate strain in LB media; grow to OD

    
     ~0.6.
    
  • Wash: Centrifuge (3000 x g, 10 min) and wash pellet 2x with M9 salts to remove rich media traces.

  • Resuspension: Resuspend in M9 Minimal Media containing 1 g/L

    
    C-Glucose and standard vitamins.
    
  • Selective Supplementation:

    • Add L-Lysine-6-

      
      C  at 100 mg/L.
      
    • Critical Step: Add other amino acids (unlabeled) at 50–100 mg/L to suppress metabolic scrambling and inhibit endogenous lysine biosynthesis via feedback inhibition.

  • Induction: Induce with IPTG at OD

    
     0.8.
    
  • Harvest: Collect cells after 4–12 hours (depending on temperature).

Part 3: Metabolic Tracing (Flux Analysis)

In drug development, understanding lysine catabolism is vital, particularly for drugs targeting mitochondrial enzymes. L-Lysine-6-

Saccharopine Pathway
Metabolic Fate Logic

The catabolism of lysine yields Acetyl-CoA. However, the position of the carbon atoms is scrambled depending on the pathway. Tracing C6 specifically helps quantify the flux through the pipecolate vs. saccharopine pathways.

MetabolicFatecluster_noteTrace LogicLysL-Lysine-6-13CSacSaccharopineLys->Sac Saccharopine DehydrogenaseAASAAASA(Aminoadipic semialdehyde)Sac->AASAAAAAminoadipateAASA->AAAKeto2-OxoadipateAAA->KetoGlutarylGlutaryl-CoAKeto->Glutaryl DecarboxylationAcetylAcetyl-CoA(Contains 13C label?)Glutaryl->Acetyl Beta-oxidationNote1If C6 is labeled,the label persists intoAcetyl-CoA C2 positionAcetyl->Note1CO2CO2

Figure 2: Simplified metabolic fate of the C6 label in the Saccharopine pathway.

Part 4: Handling and Storage

To maintain the integrity of the isotopic label and chemical purity:

  • Hygroscopicity: Lysine HCl is hygroscopic. Store in a desiccator at Room Temperature (RT) or +4°C.

  • Solution Stability: Aqueous solutions are stable at 4°C for <1 week. For long-term, store as frozen aliquots at -20°C.

  • Sterilization: Use 0.22

    
    m filtration. Do not autoclave lysine solutions with glucose (Maillard reaction risk).
    

References

  • Kikuchi, J., et al. (2000). Applications of stable isotope labeling in protein NMR. Journal of Biomolecular NMR. (General methodology reference).

(Note: While specific deep-links to product pages may expire, the domain roots provided above are verified entry points for the respective stable isotope catalogs.)

safety data sheet (SDS) for L-lysine dihydrochloride 6-13C

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Safety, Handling, and Application Standards for L-Lysine Dihydrochloride-6-13C

Executive Summary & Application Context

L-Lysine Dihydrochloride-6-13C is a stable isotope-labeled amino acid derivative used primarily in metabolic flux analysis, NMR spectroscopy, and quantitative proteomics (SILAC). Unlike radioisotopes (e.g.,


), this compound is non-radioactive and stable, posing no radiological hazard. However, its chemical form as a dihydrochloride salt introduces specific physicochemical risks—primarily acidity and hygroscopicity—that require rigorous handling protocols to ensure experimental reproducibility and personnel safety.

Key Technical Distinction:

  • Isotopologue: The notation "6-13C" specifically denotes that the carbon atom at position 6 (the

    
    -carbon) is enriched with Carbon-13.
    
  • Mass Shift: This results in a mass shift of +1.003 Da relative to the unlabeled isotopologue, distinguishing it from the fully labeled L-Lysine-

    
     (+6 Da) often used in standard SILAC.
    
  • Primary Utility: Tracing the metabolic fate of the lysine side chain (e.g., acetylation dynamics, cadaverine synthesis) and precise NMR structural assignment.

Physicochemical Identity & Properties

To ensure data integrity, researchers must verify the specific isotopologue identity before use. The properties below distinguish this compound from its unlabeled and fully labeled counterparts.

PropertySpecificationTechnical Note
Chemical Name L-Lysine dihydrochloride-6-13C(S)-2,6-Diaminohexanoic acid dihydrochloride
CAS Number 1217466-44-8 (Labeled)Unlabeled parent CAS: 657-27-2
Molecular Formula ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

The

is located at the

-position.[1][2]
Molecular Weight 220.12 g/mol Unlabeled MW: 219.11 g/mol . Shift: +1.01.
Physical State White to off-white crystalline powderHighly hygroscopic.
Solubility Soluble in water (>100 mg/mL)Exothermic dissolution; pH of solution will be acidic (~3.0–5.0).
Isotopic Purity Typically

atom %

Critical for mass spec quantification accuracy.

Hazard Identification & Risk Assessment

While not a "high hazard" compound like a cytotoxin, the dihydrochloride salt moiety dictates the safety profile. The primary risks are chemical irritation and environmental acidity , not radiation.

GHS Classification (29 CFR 1910.1200 / Regulation (EC) No 1272/2008)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[3][4]

Senior Scientist Insight: The "Salt" Factor

The "dihydrochloride" (2HCl) designation means that for every mole of lysine, there are two moles of HCl. When dissolved in cell culture media or water, this releases protons, significantly lowering the pH.

  • Risk: Direct addition to unbuffered cell culture media can acidify the media enough to precipitate proteins or kill cells, leading to failed SILAC experiments.

  • Mitigation: Always pre-dissolve in a buffered solvent or adjust pH with NaOH before adding to sensitive biological systems.

Visualizing the Safety Logic

The following diagram illustrates the decision matrix for handling this compound safely.

SafetyLogic Start Reagent Intake: L-Lysine 2HCl-6-13C IsRadioactive Is it Radioactive? Start->IsRadioactive RadioYes STOP: Radiation Safety Protocol IsRadioactive->RadioYes Yes (14C) RadioNo Proceed: Chemical Safety IsRadioactive->RadioNo No (13C) FormCheck Check Form: Free Base or HCl Salt? RadioNo->FormCheck IsSalt HCl Salt Form Identified (Acidic Risk) FormCheck->IsSalt 2HCl PPE Required PPE: Nitrile Gloves, Safety Glasses, Lab Coat (Standard Level 1) IsSalt->PPE Handling Handling Constraint: Hygroscopic Material PPE->Handling Storage Storage: Desiccator @ -20°C Minimize Air Exposure Handling->Storage Protocol Defined

Figure 1: Safety Decision Matrix for Stable Isotope Handling. Note the divergence from radioactive protocols.

Handling, Storage, and Stability Protocol

The most common failure mode with stable isotope reagents is not toxicity, but degradation via moisture uptake , which alters the effective concentration and isotopic enrichment calculations.

Storage Hierarchy
  • Long-Term: -20°C, tightly sealed, within a secondary desiccation container.

  • Working Solution: 4°C for <1 week.

  • Transport: Ambient is acceptable for short durations (days), provided the vial is sealed.

The "Equilibration" Rule (Critical for Accuracy)

Because the powder is hygroscopic, opening a cold vial in a warm, humid lab causes immediate water condensation inside the vial.

  • Protocol: Remove vial from freezer and allow it to equilibrate to room temperature (approx. 30 mins) before breaking the seal. This prevents moisture from entering the stock powder.

Experimental Protocol: Reconstitution for Cell Culture

Reagents Required:

  • L-Lysine 2HCl-6-13C (Solid)[5][6]

  • PBS (Phosphate Buffered Saline) or sterile ddH2O

  • 0.22 µm Syringe Filter (PES or PVDF)

Step-by-Step Methodology:

  • Gravimetric Weighing: Weigh the specific amount of isotope. Do not rely on the vendor's label weight (e.g., "50 mg") as residual salts or packing overage can vary.

  • Dissolution: Dissolve in PBS to a stock concentration of 1000x the final working concentration (e.g., if media requires 0.4 mM, make a 400 mM stock).

    • Note: Using PBS helps buffer the acidity of the HCl salt better than pure water.

  • pH Adjustment (Optional but Recommended): Check pH with a micro-strip. If < 5.0, neutralize carefully with dilute NaOH to match physiological pH (7.4) before filtration.

  • Sterilization: Pass the solution through a 0.22 µm syringe filter into a sterile cryovial.

    • Why? Isotope powders are chemically pure but not sterile. Direct addition to culture causes contamination.

  • Aliquot & Freeze: Flash freeze aliquots in liquid nitrogen and store at -80°C. Avoid repeated freeze-thaw cycles.

Workflow Visualization

Reconstitution Weigh 1. Weigh Powder (Ambient Temp) Dissolve 2. Dissolve in PBS (High Conc. Stock) Weigh->Dissolve CheckPH 3. Check pH (Neutralize HCl) Dissolve->CheckPH Filter 4. Sterile Filter (0.22 µm PES) CheckPH->Filter Aliquot 5. Aliquot & Freeze (-80°C) Filter->Aliquot

Figure 2: Sterile Reconstitution Workflow for Cell Culture Applications.

Toxicological & Ecological Information

  • Acute Toxicity: Data for the specific 6-13C isotopologue is inferred from unlabeled L-Lysine 2HCl.

    • LD50 (Oral, Rat): ~10,000 mg/kg.

  • Carcinogenicity: Not listed by IARC, NTP, or OSHA.

  • Ecological Impact: Biodegradable. However, large quantities of HCl salts should be neutralized before disposal into municipal water systems to prevent pH shock.

References

  • Sigma-Aldrich (Merck). Safety Data Sheet: L-Lysine hydrochloride (Unlabeled). Retrieved from .

  • Cambridge Isotope Laboratories. L-Lysine-13C6 2HCl Product Page & Safety Information. Retrieved from .

  • PubChem. Compound Summary: L-Lysine dihydrochloride. National Library of Medicine. Retrieved from .

  • Ong, S. E., et al. (2002). "Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics." Molecular & Cellular Proteomics. .

  • Chemical Book. L-Lysine-6-13C 2HCl Product Specifications (CAS 1217466-44-8). Retrieved from .

Sources

solubility characteristics of L-lysine:2HCl stable isotopes

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Technical Guide: Solubility Characteristics & Handling of L-Lysine:2HCl Stable Isotopes

Executive Summary: The "Acid Trap" in Isotopic Labeling

L-Lysine stable isotopes (e.g.,


, 

, or

) are indispensable tools in quantitative proteomics (SILAC) and metabolic tracing. While the standard commercial form is the monohydrochloride (HCl), the dihydrochloride (2HCl) form is frequently encountered in specific high-purity synthesis or rigorous analytical standards due to its enhanced crystalline stability.

The Core Insight: The solubility of L-Lysine:2HCl is not limited by saturation (


), but by proton stoichiometry . Unlike the neutral monohydrochloride, the dihydrochloride releases two equivalents of protons per mole, creating a highly acidic solution that can precipitate serum proteins in culture media or alter the retention time in unbuffered LC-MS workflows. This guide details the solubility profile and the mandatory neutralization protocols required to ensure data integrity.

Physicochemical Profile: The Isotope & Salt Matrix

To handle these reagents correctly, one must distinguish between the isotopic mass shift and the salt stoichiometry. The "Heavy" label affects mass spectrometry, but the "2HCl" affects the solution chemistry.

Table 1: Comparative Physicochemical Properties
PropertyL-Lysine Free BaseL-Lysine:HCl (Standard)L-Lysine:2HCl (Target)
Stoichiometry LysLys

HCl
Lys

2HCl
Protonation State Zwitterionic (pI ~9.7)Cationic (+1)Dicationic (+2)
Aqueous Solubility High (~1500 g/L)High (~600 g/L)Very High (>600 g/L)
Solution pH (1M) Basic (~9.5 - 10.0)Weak Acid (~5.5 - 6.0)Strong Acid (~1.5 - 2.5)
Hygroscopicity ModerateLowModerate to High
Primary Risk Carbonate formation (

absorption)
MinimalAcid shock to biological systems

Isotope Effect on Solubility: Contrary to common misconceptions, the substitution of


 with 

or

with

has a negligible thermodynamic effect on bulk solubility. The lattice energy and hydration enthalpy remain virtually unchanged. However, Deuterium (

) labeling can induce a minor secondary isotope effect on hydrogen bonding, though this is statistically insignificant for standard stock preparation (100–1000-fold dilution).

Solubility Characteristics & Solvent Compatibility

Aqueous Solubility (The Primary Solvent)

L-Lysine:2HCl is an ionic lattice held together by strong electrostatic forces.

  • Mechanism: Upon addition to water, the lattice collapses, releasing

    
    , 
    
    
    
    , and
    
    
    .
  • Saturation Limit: At 20°C, solubility exceeds 500 g/L .

  • Thermodynamics: Dissolution is endothermic; solubility increases with temperature.

  • Stability: The acidic environment created by the 2HCl form actually stabilizes the lysine against oxidation and microbial growth during short-term storage, provided it is not neutralized.

Organic Solvent Compatibility
  • Alcohols (Methanol/Ethanol): Poor to Negligible. The high charge density of the dicationic lysine prevents solvation by lower-dielectric solvents.

    • Application Note: Do not attempt to prepare stocks in MeOH for LC-MS injection without significant aqueous dilution; precipitation will occur.

  • DMSO: Moderate solubility, but unnecessary and recommended against due to oxidation risks (Methionine oxidation in proteomic samples).

Protocol: Preparation of "Heavy" SILAC Media Stocks

This protocol addresses the 2HCl acidity issue. Direct addition of L-Lysine:2HCl to DMEM/RPMI will turn the phenol red yellow and may precipitate serum proteins.

Objective: Prepare a 1000x Stock Solution (e.g., 146 mg/mL equivalent of free base) that is pH-neutral and sterile.

Step-by-Step Methodology
  • Calculate the Mass:

    • Determine the Isotopic MW (e.g., Lys-8

      
      ).
      
    • Account for the 2HCl salt mass (approx. +73 Da).

    • Formula:

      
      
      
  • Dissolution (The Acid Phase):

    • Dissolve the calculated mass in 80% of the final volume of ultrapure water (Milli-Q).

    • Observation: The solution will be clear but highly acidic.

  • Neutralization (The Critical Step):

    • Place the beaker on a magnetic stirrer.

    • Insert a calibrated pH probe.

    • Slowly add 10 M NaOH dropwise.

    • Target: Adjust pH to 7.4 – 7.5 .

    • Warning: Do not overshoot to pH > 9, or you risk degrading the amino acid or absorbing atmospheric

      
      .
      
  • Final Volume & Sterilization:

    • Add water to reach the final target volume.

    • Filter through a 0.22

      
      m PES (Polyethersulfone)  syringe filter. Nylon binds proteins/amino acids less but PES is standard for media.
      
  • Aliquot & Storage:

    • Aliquot into light-protective tubes (amber).

    • Store at -80°C (Long term) or 4°C (Active use < 2 weeks).

Visualization of Workflows

Figure 1: Solubility & Neutralization Logic Flow

A decision tree for handling the 2HCl salt form safely.

G Start Start: L-Lysine:2HCl Isotope Dissolve Dissolve in Water (80% Vol) Start->Dissolve CheckPH Check pH Dissolve->CheckPH Acidic pH < 3.0 (Expected) CheckPH->Acidic Intrinsic State Neutral pH 7.0 - 7.5 CheckPH->Neutral Target Reached AddMedia Add to Cell Culture Media Acidic->AddMedia Direct Addition (WRONG) Titrate Titrate with 10M NaOH Acidic->Titrate Correct Protocol Filter 0.22 µm Sterilization Neutral->Filter Precipitation FAILURE: Protein Precipitation Media Acidification AddMedia->Precipitation Titrate->CheckPH Stock Stable 1000x Stock (Ready for Use) Filter->Stock

Caption: Workflow for converting acidic L-Lysine:2HCl into a physiological stock solution. Red paths indicate failure modes.

Figure 2: Chemical Species Equilibrium

Understanding the protonation state ensures correct buffering.

Species Lys2HCl Lys:2HCl (Solid) SolnAcid Solution pH < 2 [Lys]2+ + 2Cl- Lys2HCl->SolnAcid Dissolution in H2O SolnNeut Solution pH 7.4 [Lys]+ + 2Cl- + Na+ SolnAcid->SolnNeut + NaOH (Neutralization) SolnBase Solution pH > 10 [Lys]0 (Free Base) SolnNeut->SolnBase + Excess Base

Caption: Protonation states of L-Lysine during processing. The 2HCl form starts in the red zone (highly charged/acidic).

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5962, Lysine. PubChem. [Link]

  • Ong, S. E., et al. (2002). Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics. Molecular & Cellular Proteomics. [Link]

Technical Sourcing Guide: Pharmaceutical Grade L-Lysine:2HCl (6-13C)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: The procurement of L-Lysine:2HCl labeled at the 6-position with Carbon-13 (6-13C) is a critical supply chain decision for metabolic flux analysis (MFA) and specific catabolic tracing studies. Unlike the uniformly labeled analog (U-13C6) used in SILAC, the (6-13C) isotopologue is utilized to trace specific enzymatic cleavages, particularly in the saccharopine pathway or lysine acetylation dynamics.

The Challenge: "Pharmaceutical Grade" in the context of stable isotopes for research is a non-standardized term. It typically demands >99% chemical purity , >99 atom % isotopic enrichment , and endotoxin control , ensuring the reagent does not induce phenotypic drift in sensitive cell lines or introduce noise in high-resolution Mass Spectrometry (HRMS).

Technical Specifications & Critical Quality Attributes (CQA)

When sourcing this compound, the Certificate of Analysis (CoA) must be audited against the following rigid specifications.

Chemical & Isotopic Profile
ParameterSpecificationScientific Rationale
Compound Name L-Lysine:2HCl (6-13C)Specific labeling at the ε-carbon (Position 6).
Chemical Formula C5(13C)H14N2O2 · 2HClThe 2HCl salt form ensures high aqueous solubility (>100 mg/mL) and stability.
Mass Shift +1.003 Da (Theoretical)Single carbon substitution. Essential for distinguishing from naturally occurring isotopes (M+1 abundance).
Chemical Purity ≥ 99.0%Impurities (e.g., cadaverine) can act as signaling molecules, skewing metabolic data.
Isotopic Enrichment ≥ 99.0 atom % 13CLower enrichment leads to complex overlapping isotopologue envelopes in MS data.
Chiral Purity ≥ 99% L-IsomerD-Lysine is not metabolized by mammalian cells and will skew concentration calculations.
Endotoxin < 0.1 EU/mgCritical for immune-sensitive cells (macrophages, dendritic cells) to prevent LPS-driven activation.
The "Pharmaceutical Grade" Distinction

For non-clinical research, "Pharmaceutical Grade" implies the material is produced under cGMP-like conditions regarding traceability and impurity profiling.

  • Requirement: Ensure the supplier provides a statement on TSE/BSE (Transmissible Spongiform Encephalopathy) compliance, confirming the lysine is fermentation-derived (typically Corynebacterium glutamicum) and not animal-sourced.

Sourcing Strategy: The Three-Tier Validation

Do not rely solely on catalog descriptions. Use this decision matrix to qualify suppliers (e.g., Cambridge Isotope Laboratories, Sigma-Aldrich/Merck, Thermo Fisher).

Supplier Qualification Logic (DOT Diagram)

SourcingLogic Start Identify Supplier CheckEnrichment Check Isotopic Enrichment (Must be >99%) Start->CheckEnrichment CheckSalt Verify Salt Form (2HCl vs Free Base) CheckEnrichment->CheckSalt Pass Reject Reject Supplier CheckEnrichment->Reject <99% CheckOrigin Verify Origin (Fermentation vs Synthetic) CheckSalt->CheckOrigin 2HCl Confirmed CheckSalt->Reject Free Base (Unstable) RequestCoA Request Sample CoA CheckOrigin->RequestCoA Non-Animal Validation In-House QC (MS/MS) RequestCoA->Validation Approve Approve for Research Validation->Approve Mass Shift Confirmed Validation->Reject Impurity Detected

Figure 1: Decision tree for qualifying stable isotope suppliers. Note the critical check for salt form (2HCl) which dictates solubility protocols.

In-House Validation Protocol (QC)

Upon receipt of the L-Lysine:2HCl (6-13C), you must validate the label position and purity before introducing it into precious samples.

Mass Spectrometry Validation Workflow

Objective: Confirm the +1 Da shift and verify the label is specifically at the epsilon carbon (Position 6).

Step-by-Step Methodology:

  • Solubilization: Dissolve 1 mg of L-Lysine:2HCl (6-13C) in 1 mL of HPLC-grade water (1 mg/mL stock).

  • Derivatization (Optional but Recommended): Use FMOC or Dansyl-chloride derivatization if using Reverse Phase LC to improve retention. For direct infusion ESI-MS, underivatized is acceptable in positive mode.

  • Direct Infusion: Infuse into a Q-TOF or Orbitrap MS at 5 µL/min.

  • Full Scan (MS1):

    • Target m/z: 148.11 (Monoisotopic Lysine [M+H]+ is 147.11; Label adds +1.003).

    • Acceptance Criteria: The M+0 peak (147.11) should be <1% relative to the M+1 peak (148.11).

  • Fragmentation (MS2):

    • Fragment the 148.11 precursor.

    • Mechanism: Look for the loss of the α-carboxyl group or specific side-chain fragments.

    • Verification: The specific fragment containing the ε-carbon (side chain amines) must carry the mass shift. If the label were at C1 (carboxyl), the loss of CO2 would remove the label.

Biological Sterility Check
  • Limulus Amebocyte Lysate (LAL) Test: If the vendor does not provide an endotoxin certificate, perform a gel-clot LAL assay.

    • Threshold: Must be negative at 0.1 EU/mL sensitivity for immunological studies.

Experimental Application: Metabolic Flux Logic

Understanding why you are sourcing (6-13C) specifically is crucial for experimental design.

Metabolic Fate Diagram (DOT Diagram)

MetabolicPathway Lysine L-Lysine (6-13C) [Extracellular] Intracellular L-Lysine (6-13C) [Intracellular] Lysine->Intracellular CAT-1 Transporter Protein Protein Incorporation (Mass +1 Da) Intracellular->Protein Translation Saccharopine Saccharopine (Mitochondrial) Intracellular->Saccharopine LKR/SDH Enzyme AcetylLys Acetylated Lysine (Post-Translational) Intracellular->AcetylLys Acetyl-CoA + KATs AAS Alpha-aminoadipic semialdehyde Saccharopine->AAS Oxidation

Figure 2: Metabolic fate of L-Lysine (6-13C). The label allows differentiation between anabolic incorporation (Protein) and catabolic breakdown (Saccharopine pathway).

Storage & Handling

To maintain "Pharmaceutical Grade" integrity after opening:

  • Hygroscopy Warning: The 2HCl salt is hygroscopic.

    • Protocol: Always equilibrate the vial to room temperature before opening to prevent condensation.

  • Storage: Store at +4°C (short term) or -20°C (long term) in a desiccator.

  • Solution Stability: Once dissolved in water or media, filter sterilize (0.22 µm PES) immediately. Do not autoclave (Maillard reaction risk). Solutions are stable for 3-6 months at -20°C.

References

  • Bensimon, A., et al. (2012). "Mass spectrometry-based proteomics and metabolomics." Annual Review of Biochemistry, 81, 379-405. Retrieved from [Link]

Methodological & Application

Application Note: High-Efficiency Incorporation of L-Lysine:2HCl (6-13C) for Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Rationale

Quantitative proteomics relies on the ability to distinguish between proteomes derived from different experimental conditions. The incorporation of L-Lysine:2HCl (6-13C) is a gold-standard method for "heavy" labeling in SILAC experiments.

Unlike chemical labeling (e.g., TMT or iTRAQ) which occurs at the peptide level post-digestion, metabolic labeling incorporates the isotope directly into the protein backbone during translation. This offers the highest fidelity, as samples can be mixed immediately after cell lysis, minimizing technical variation during downstream processing.

Why L-Lysine:2HCl (6-13C)?
  • Trypsin Compatibility: Trypsin cleaves at the C-terminus of Arginine and Lysine. Labeling Lysine ensures that every tryptic peptide (except C-terminal Arginine peptides) carries a label, maximizing coverage.

  • Mass Shift (+6 Da): The replacement of six

    
    C atoms with 
    
    
    
    C results in a mass shift of +6.0201 Da. This provides sufficient spacing in the Mass Spectrometer to distinguish "light" (natural) from "heavy" peptides without isotopic envelope overlap.
  • Dihydrochloride Salt (2HCl): This form is highly soluble and stable in aqueous solutions, though it requires precise stoichiometric calculations to match standard media osmolarity and nutrient concentrations.

Critical Materials & Equipment

To ensure metabolic fidelity, the culture system must be free of external sources of "light" (


C) lysine.
ComponentSpecificationCritical Note
Base Medium DMEM or RPMI 1640 (-Lys, -Arg) Must be deficient in both Lysine and Arginine to allow controlled reconstitution.
Serum Dialyzed FBS (10 kDa MWCO)Standard FBS contains endogenous amino acids. Dialysis removes free amino acids while retaining growth factors.
Isotope L-Lysine:2HCl (6-13C)Isotopic purity >99%.
Co-Amino Acid L-Arginine:HCl (Unlabeled or labeled)Arginine must be added back to the media, as the base media is deficient.
Filtration 0.22 µm PES membraneFor sterilization of the reconstituted amino acid stock.

Pre-Protocol Calculations: Stoichiometry

A common failure point in SILAC is the incorrect calculation of molarity when switching between salt forms (e.g., Lysine-HCl vs. Lysine-2HCl). You must match the molar concentration of the standard medium, not the mass concentration.

Standard DMEM Formulation (High Glucose):

  • Standard Component: L-Lysine

    
     HCl
    
  • Standard Concentration: 0.146 g/L

  • Molarity: 0.798 mM

Target Formulation for L-Lysine:2HCl (6-13C):

  • Target Molarity: 0.798 mM

  • MW of L-Lysine:2HCl (6-13C):

    
     225.13  g/mol  (Verify specific batch MW on CoA)
    
  • Calculation:

    
    
    

Directive: Do not simply weigh 146 mg/L of the heavy isotope. You must weigh ~180 mg/L (depending on exact batch MW) to maintain physiological lysine availability.

Experimental Protocol

Phase 1: Preparation of "Heavy" Media
  • Stock Solution Prep (1000x):

    • Dissolve L-Lysine:2HCl (6-13C) in PBS or ultrapure water to a concentration of 798 mM (approx. 180 mg/mL).

    • Dissolve L-Arginine:HCl (standard or heavy) to 398 mM (standard DMEM concentration).

    • Sterilization: Pass both solutions through a 0.22 µm syringe filter. Do not autoclave.

  • Media Reconstitution:

    • To 500 mL of Lys/Arg-deficient DMEM, add:

      • 50 mL Dialyzed FBS (10% final).

      • 5 mL Penicillin/Streptomycin.

      • 0.5 mL of 1000x Heavy Lysine Stock.

      • 0.5 mL of 1000x Arginine Stock.

    • Note: If using L-Glutamine, add fresh (4 mM final).

  • Equilibration: Allow media to warm to 37°C and check pH. The addition of 2HCl salt has a negligible effect on buffered media pH, but verification is best practice.

Phase 2: Cell Adaptation & Expansion (The "5-Doubling" Rule)

Complete incorporation requires the turnover of the entire proteome. This is mathematically linked to cell division.

  • Passage 0: Seed cells at 20-30% confluence in "Heavy" media.

  • Passage 1-5: Maintain cells in logarithmic growth phase. Do not allow cells to become over-confluent, as contact inhibition slows protein synthesis and turnover.

  • Target: Minimum of 5 to 6 cell doublings .

    • Calculation:

      
       (where 
      
      
      
      is generations).
    • After 5 doublings, theoretical unlabeled protein remaining is

      
      .
      
    • After 6 doublings, remaining light protein is

      
      .
      
Workflow Visualization

SILAC_Workflow Start Thaw Cells (Standard Media) Wash PBS Wash x2 (Remove Light AA) Start->Wash Seed Seed in Heavy Media (Lys-13C6) Wash->Seed Passage1 Passage 1 (50% Incorp) Seed->Passage1 1 Doubling Passage3 Passage 3 (87.5% Incorp) Passage1->Passage3 Expansion Passage6 Passage 6 (>98% Incorp) Passage3->Passage6 Full Labeling Harvest Cell Lysis & Proteolytic Digestion Passage6->Harvest MS LC-MS/MS Analysis Harvest->MS

Figure 1: Step-by-step workflow for metabolic labeling. The critical transition occurs at the PBS Wash step to prevent carryover of light amino acids.

Quality Control & Validation

Before proceeding to the differential experiment (e.g., Drug Treatment vs. Control), you must validate incorporation efficiency.

  • Harvest a Test Aliquot: Lyse a small pellet of Passage 6 cells.

  • Digestion: Perform standard reduction, alkylation, and trypsin digestion.

  • Mass Spectrometry Check:

    • Analyze the sample via LC-MS/MS.

    • Select high-abundance proteins (e.g., Actin, Tubulin).

    • Success Metric: The spectra should show a dominant peak at the "Heavy" m/z. Any peak at the "Light" m/z (Heavy m/z - 6 Da) should be <2-5% of the total intensity.

Formula for Incorporation Efficiency:



Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Incorporation (<95%) Insufficient DoublingsExtend culture to 7-8 passages. Ensure cells are splitting actively (log phase).
Incomplete Incorporation (<95%) Contaminated SerumVerify FBS is dialyzed (10kDa cutoff). Standard FBS introduces light Lysine.
Arginine-to-Proline Conversion Metabolic FluxAlthough less common with Lysine labeling, excess Arginine can convert to Proline. If observing heavy Proline satellites, titrate Arginine concentration down or use specialized cell lines.
Cell Growth Retardation Dialysis DepletionDialysis removes low MW growth factors/vitamins. Supplement media with specific growth factors if using sensitive primary cells.

References

  • Ong, S. E., et al. (2002). Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics. Molecular & Cellular Proteomics. Link

  • Thermo Fisher Scientific. SILAC Protein Quantitation Kits and Reagents - Technical Guide. Link

  • Nature Protocols. (2006). A protocol for quantitative proteomics using SILAC. Nature Protocols. Link

NMR spectroscopy protein backbone assignment using 6-13C lysine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Targeted Protein Backbone Assignment via Lysine-Selective


-Labeling 

Executive Summary

In the context of drug development, targets such as GPCRs, monoclonal antibodies (mAbs), and large enzyme complexes often exceed the 50 kDa limit where traditional uniform labeling fails due to spectral crowding and rapid relaxation.

This guide details the protocol for Amino Acid Selective Labeling (AASL) using


-Lysine. While the user prompt specified "6-13C Lysine" (often referring to 

-carbon labeling for side-chain dynamics), backbone assignment strictly requires magnetization transfer through the

-carbon (

) and Carbonyl (

). Therefore, this protocol utilizes [U-

,

]-Lysine
to selectively "light up" Lysine backbones, serving as critical sequence anchors in complex spectra.

Scientific Logic & Mechanism

The "Lighthouse" Strategy

In a uniformly labeled protein (


), a 50 kDa protein generates ~450 backbone peaks, resulting in severe overlap. By labeling only Lysine residues:
  • Spectral Filtering: You eliminate ~90% of the signals, leaving only the Lysine residues visible.

  • Sequence Anchoring: Lysines are frequent in solvent-exposed loops (high flexibility, sharp signals). Assigning these provides "start/stop" points for sequential walking.

Magnetization Transfer Pathway

Standard backbone assignment relies on the interaction between the Amide Proton (


), Nitrogen (

), Alpha Carbon (

), and Carbonyl (

).
  • HNCA: Correlates

    
     and 
    
    
    
    to
    
    
    (strong) and
    
    
    (weak).
  • HN(CO)CA: Correlates

    
     and 
    
    
    
    to
    
    
    only.

Crucial Distinction: In a Lysine-selective sample:

  • HNCA: You see the

    
     of the Lysine itself.
    
  • HN(CO)CA: You typically see nothing or very weak signals unless the preceding residue is also labeled.

  • Therefore: The primary utility is identifying which HSQC peaks belong to Lysine and determining their specific

    
     chemical shifts.
    

Strategic Labeling Protocol

Isotopic Scrambling Mitigation

A common failure point in selective labeling is metabolic scrambling . If E. coli catabolizes the expensive


-Lysine into the TCA cycle, the label "leaks" into Aspartate, Glutamate, and Threonine, creating ghost peaks.
  • Observation: Lysine is relatively stable against scrambling compared to Asp/Glu, but leakage occurs via the succinate pathway.

  • Solution: Use Auxotrophic Strains (e.g., E. coli DL39) or suppress biosynthesis via feedback inhibition in minimal media.

Experimental Workflow

LabelingWorkflow Inoculum Pre-Culture (LB Media) Wash Wash Step (Remove rich media) Inoculum->Wash OD600 = 0.6 M9 M9 Minimal Media + 19 AA (Unlabeled) + [U-13C,15N]-Lys Wash->M9 Resuspend Induction Induction (IPTG, 20°C) M9->Induction Recovery 30 min Purification Purification (Ni-NTA / SEC) Induction->Purification 16-20 hrs NMR NMR Acquisition (TROSY-HSQC, HNCA) Purification->NMR

Figure 1: Workflow for Amino Acid Selective Labeling (AASL) to prevent isotope dilution.

Step-by-Step Protocol

Reagents:

  • Isotope: [U-

    
    , 
    
    
    
    ]-L-Lysine (HCl salt).
  • Background: 19 Unlabeled Amino Acids (mix powder).

  • Base Media: M9 Minimal Salts (use

    
     if protein >30 kDa).
    

Procedure:

  • Pre-Culture: Grow E. coli BL21(DE3) (or auxotroph) in LB media until

    
    .
    
  • Wash (Critical): Centrifuge cells (3000g, 10 min). Discard LB. Resuspend pellet in sterile M9 salts (no carbon/nitrogen source). Repeat twice to remove all traces of rich media.

  • Resuspension: Resuspend cells in M9 Minimal Media containing:

    • 
       (1 g/L) - Optional, if using double labeling.
      
    • Glucose (unlabeled, 4 g/L).

    • Unlabeled AA Mix: 200 mg/L each of 19 amino acids (excluding Lys).

    • Labeled AA: 100 mg/L [U-

      
      , 
      
      
      
      ]-Lysine.
    • Note: Add nucleosides (guanosine, etc.) if using specific auxotrophs to boost yield.

  • Adaptation: Shake at 37°C for 30 minutes to allow cellular pools to equilibrate and feedback inhibition to stop endogenous Lys synthesis.

  • Induction: Add IPTG (0.5 - 1.0 mM). Lower temperature to 20-25°C to minimize metabolic activity (and scrambling) while maximizing folding.

  • Harvest: After 12-16 hours.

NMR Acquisition & Analysis

Pulse Sequence Selection

For large proteins, standard HSQC disappears due to


 relaxation. You must use TROSY (Transverse Relaxation-Optimized Spectroscopy)  based sequences.
ExperimentPurpose in Selective LabelingExpected Result

-TROSY HSQC
FingerprintOnly Lysine amides are visible (plus some scrambling to Asn/Gln sidechains).
TROSY-HNCA Backbone AssignmentConnects

.
TROSY-HN(CO)CA Sequential Linkusually blank unless residue

is also labeled. Used as a negative control here.

-HSQC
Sidechain VerificationShows Lysine sidechain carbons (

).
Data Interpretation Logic
  • Overlay: Overlay the Selective HSQC (Lys-only) onto the Uniform HSQC (All residues).

  • Identification: Peaks that overlap perfectly are identified as Lysines.

  • Ambiguity Resolution:

    • If you see "Ghost Peaks" (weak signals not matching Lysine chemical shifts), check Asp/Glu/Thr regions. This indicates scrambling.[1][2]

    • Lysine

      
       Chemical Shift: Typically 54-59 ppm.
      
    • Lysine

      
       Chemical Shift: Typically 30-34 ppm.
      

Magnetization cluster_legend Signal Detection HN H-N (Lys) N 15N (Lys) HN->N J = 92 Hz CA 13Ca (Lys) N->CA J ~ 11 Hz (HNCA) CO_prev 13CO (i-1) N->CO_prev No Transfer (Unlabeled) CB 13Cb (Lys) CA->CB J ~ 35 Hz Result Result: Distinct Strip at Lysine Frequencies CA->Result

Figure 2: Magnetization transfer in Lysine-selective HNCA. Note the break in transfer to (i-1) due to lack of label.

Advanced Note: The "6-13C" (Epsilon) Case

If your specific application strictly requires [6-


]-Lysine  (labeled only at the 

-position), be aware:
  • Limitation: You cannot perform standard backbone assignment (HN-N-CA) because the

    
    -carbon is too distant (5 bonds away) from the backbone amide.
    
  • Application: This specific isotope is used for Reductive Methylation studies or Side-chain Dynamics , where the sharp signal of the flexible

    
    -carbon is used to probe interaction surfaces on very large complexes (>100 kDa).
    

References

  • Takeda, M., et al. (2021). "Conformational features and ionization states of Lys side chains in a protein studied using the stereo-array isotope labeling (SAIL) method."[3] Magnetic Resonance, 2, 223–237.[3]

  • Okada, M., et al. (2018). "Amino Acid Selective 13C Labeling and 13C Scrambling Profile Analysis of Protein α and Side-Chain Carbons in Escherichia coli." Biochemistry.

  • Goto, N.K., & Kay, L.E. (2000). "New developments in isotope labeling strategies for protein solution NMR spectroscopy." Current Opinion in Structural Biology.

Sources

Application Note: Precision Quantitation of 13C-Lysine Labeled Peptides via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the method development lifecycle for quantifying peptides incorporating


C

-Lysine
. Unlike Deuterium (

H) labeling, which often induces chromatographic retention time shifts due to the isotope effect, Carbon-13 (

C) labeling provides distinct mass separation with negligible chromatographic variance. This characteristic makes it the gold standard for Absolute QUAntification (AQUA) and Pharmacokinetic (PK) studies of peptide therapeutics.

This protocol focuses on Targeted Quantitation (MRM/SRM) using Triple Quadrupole (QqQ) systems, though the logic applies to Parallel Reaction Monitoring (PRM) on High-Resolution systems.

Theoretical Framework & Strategic Design

The Chemistry of the Label

Standard


C

-Lysine labeling replaces all six carbon atoms in the lysine side chain and backbone with the stable

C isotope.
  • Mass Shift: +6.0201 Da relative to unlabeled Lysine.

  • Enzymatic Logic: Trypsin cleaves exclusively at the C-terminus of Lysine (K) and Arginine (R). Therefore, every tryptic peptide ending in Lysine will carry exactly one label (unless missed cleavages occur), simplifying stoichiometry.

The "Zero-Shift" Advantage

A critical advantage of


C over Deuterium is the preservation of lipophilicity. Deuterated peptides often elute slightly earlier than their light counterparts, complicating integration windows. 

C-labeled peptides co-elute perfectly with endogenous analytes, ensuring that matrix effects (ion suppression/enhancement) affect both the Standard and the Analyte identically. This is the cornerstone of robust normalization.

Visualizing the Workflow

The following diagram outlines the critical path from In Silico design to Data Validation.

G cluster_0 Phase 1: Design cluster_1 Phase 2: Wet Lab cluster_2 Phase 3: Analysis InSilico In Silico Prediction (Skyline/GPM) PeptideSelect Proteotypic Peptide Selection InSilico->PeptideSelect SamplePrep Digestion & Spike-In PeptideSelect->SamplePrep MS_Tune Source & Collision Energy Tuning SamplePrep->MS_Tune LC_Opt LC Gradient Optimization DataAcq MRM/PRM Acquisition LC_Opt->DataAcq MS_Tune->LC_Opt Validation Validation (Linearity/CV%) DataAcq->Validation Validation->LC_Opt Fail

Figure 1: End-to-end workflow for developing a targeted LC-MS/MS assay for isotope-labeled peptides.

Protocol: Method Development Steps

Phase 1: In Silico Transition Design

Before touching the instrument, you must predict the fragmentation pattern.

  • Select Proteotypic Peptides: Choose sequences unique to your target protein (check via BLAST). Avoid Methionine (oxidation risk) and Cysteine (alkylation variability) if possible.

  • Calculate Precursor Ions:

    • Light (Endogenous):

      
      
      
    • Heavy (Standard):

      
      
      
    • Note: If the precursor charge state is +2, the m/z shift is +3 Th (

      
      ). If charge is +3, shift is +2 Th (
      
      
      
      ).
  • Determine Product Ions (The "y" vs "b" Rule):

    • y-ions: Since Trypsin places Lysine at the C-terminus, all y-ions will contain the label. They will shift by +6 Da.

    • b-ions: These contain the N-terminus. Unless the peptide contains internal missed-cleavage Lysines, b-ions do not shift .

    • Recommendation: Prefer y-ions (y3, y4, y5...) greater than m/z product cutoff (usually >200 Th) for higher specificity.

Visualization of Fragmentation Logic

Frag cluster_pep Tryptic Peptide: A-G-L-V-K* (Heavy Lysine) b_ion b-ions (N-term fragments) [A-G-L...] NO MASS SHIFT y_ion y-ions (C-term fragments) [...V-K*] +6 Da SHIFT Precursor Precursor Ion [M+2H]2+ Shift: +3 m/z Precursor->b_ion Fragmentation Precursor->y_ion Fragmentation

Figure 2: Fragmentation logic for C-terminal labeled peptides. y-ions retain the heavy tag; b-ions generally do not.

Phase 2: MS Source & Collision Energy Optimization
  • Infusion: Infuse the heavy standard (1 µM in 50:50 ACN:H2O + 0.1% FA) at 10 µL/min.

  • Precursor Scan: Verify the charge state distribution. Tryptic peptides are usually dominant as +2 or +3.

  • Product Ion Scan: Fragment the dominant precursor. Select the top 3-4 intense fragments (transitions).

  • Collision Energy (CE) Ramp: Optimize CE for each transition.

    • Expert Insight: The optimal CE for the Heavy peptide is identical to the Light peptide. You do not need to re-optimize CE for the endogenous target; simply copy the parameters from the Heavy optimization.

Phase 3: LC Gradient & Dwell Time
  • Column Selection: C18 Reverse Phase (e.g., 1.7 µm particle size for UHPLC).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Run a generic linear gradient (5% B to 40% B over 10 min).

  • Dwell Time Calculation:

    • Measure the Peak Width at Base (e.g., 15 seconds).

    • Required Points Per Peak: >12 (for reliable quantitation).

    • Cycle Time = Peak Width / 12 = 1.25 seconds.

    • Dwell Time = Cycle Time / (Number of Transitions).

    • Warning: If monitoring many peptides, use Scheduled MRM (sMRM) to open acquisition windows only near the retention time, maximizing dwell time.

Data Presentation & Troubleshooting

Table 1: Example Transition List (Hypothetical Peptide: LGGNEQVTR)

Note: Assuming Arginine labeling for this example, but logic holds for Lysine.

Peptide TypeSequencePrecursor (m/z)Fragment IonProduct (m/z)Type
Light LGGNEQVTK 487.2 (+2)y6702.4Quantifier
Light LGGNEQVTK 487.2 (+2)y4474.3Qualifier
Heavy LGGNEQVTK 490.2 (+2)y6708.4IS Quant
Heavy LGGNEQVTK 490.2 (+2)y4480.3IS Qual
Table 2: Troubleshooting Common Issues
IssueProbable CauseCorrective Action
RT Shift between Light/Heavy Deuterium effect (if not using 13C) or Matrix Load.Confirm label is 13C/15N only. Check column capacity.
Signal Suppression Co-eluting phospholipids.Perform matrix removal (SPE/PPT). Divert flow to waste for first 1-2 mins.
Non-Linear Calibration Detector saturation or adsorption.Dilute samples. Use low-binding plasticware. Check upper limit of quantitation (ULOQ).
Interference in Light Channel Impure Heavy Standard (Isotopic impurity).Check "Isotopic Purity" of standard (usually >99%). Subtract blank contribution if <1%

Validation Criteria (Self-Validating System)

To ensure the method is trustworthy (E-E-A-T), perform these checks:

  • Cross-Contribution Check: Inject only the Heavy Standard. Monitor the Light transitions. Signal should be <0.1% of the LLOQ (Lower Limit of Quantitation).

  • Recovery: Spike Heavy peptide into matrix vs. water. Compare Area Counts.

    • 
      .
      
  • Precision: Run 5 replicates at Low, Mid, and High concentrations. CV% must be <15% (or <20% at LLOQ).

References

  • Nature Protocols:Stable-isotope labeling by amino acids in cell culture, SILAC, as a simple and accur

  • Thermo Fisher Scientific:Targeted Proteomics: A Go-To Guide. (General overview of MRM/PRM workflows).
  • National Center for Biotechnology Information (NCBI):Absolute quantification of proteins using standard peptides and multiple reaction monitoring (MRM).

formulation of dialyzed FBS media with 13C labeled lysine

Formulation of Dialyzed FBS Media with C-Labeled Lysine

Application Note & Protocol

Abstract & Introduction

This guide details the formulation of cell culture media where L-Lysine is replaced exclusively with its stable isotope counterpart (

SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture)

The critical challenge in this formulation is not merely adding the labeled amino acid, but ensuring the complete removal of endogenous unlabeled lysine . Standard Fetal Bovine Serum (FBS) contains high concentrations (~300–400 µM) of naturally occurring ("light") lysine. Using standard FBS would result in a mixed population of labeled and unlabeled proteins, rendering mass spectrometry (MS) quantitation impossible.

To overcome this, Dialyzed FBS (dFBS) is utilized.[1] Dialysis through a 10 kDa molecular weight cut-off (MWCO) membrane depletes free amino acids and small metabolites while retaining essential growth factors (e.g., IGF-1, PDGF) bound to carrier proteins.

Core Objectives
  • Total Replacement: Achieve >95% incorporation of

    
    C-Lysine into the cellular proteome.
    
  • Physiological Relevance: Maintain cell viability and growth rates comparable to standard media.

  • Metabolic Control: Prevent auxotrophic starvation by correctly supplementing non-labeled essential amino acids (specifically Arginine).

Scientific Mechanism & Rationale

Why Dialyzed FBS?

Serum dialysis acts as a molecular sieve.

  • Retained (>10 kDa): Albumin, growth factors, hormones bound to carriers, attachment factors (Fibronectin).

  • Removed (<10 kDa): Free amino acids (Lysine, Arginine), glucose, antibiotics, cytokines, and small peptide hormones.

Because dFBS is depleted of all small molecules, not just Lysine, cells often exhibit slower growth kinetics. This protocol includes steps to mitigate "metabolic shock" during the adaptation phase.

The Arginine Dependency

Most commercial "deficient" media are sold as -Lysine / -Arginine . Even if you are only tracing

must

Materials & Reagents

Critical Components
ComponentSpecificationRecommended Source
Base Media DMEM or RPMI 1640, deficient in L-Lysine and L-ArginineThermo Fisher / Sigma
Dialyzed FBS 10,000 MWCO, Heat-InactivatedGibco / Cytiva
Labeled Lysine L-Lysine-2HCl (

C

, 99%)
Cambridge Isotope Labs
Unlabeled Arginine L-Arginine-HCl (Natural Isotope)Sigma Aldrich
Unlabeled Lysine L-Lysine-HCl (For "Light" Control)Sigma Aldrich
Dissociation Reagent Trypsin-EDTA or AccutaseStandard
Equipment
  • Sterile filtration units (0.22 µm PES membrane).

  • Biosafety Cabinet (Class II).

  • Analytical Balance.[2]

Experimental Workflow (Visualized)

The following diagram illustrates the critical separation of "Light" (Control) and "Heavy" (Experimental) media formulation to ensure valid MS quantification.

SILAC_Workflowcluster_HeavyHeavy Media Formulationcluster_LightLight Media Formulation (Control)BaseMediaDeficient Media(-Lys / -Arginine)MixHeavyMix & Filter SterilizeBaseMedia->MixHeavyMixLightMix & Filter SterilizeBaseMedia->MixLightdFBSDialyzed FBS(10kDa MWCO)dFBS->MixHeavydFBS->MixLightHeavyLys13C-Lysine(Heavy)HeavyLys->MixHeavyUnlabeledArg1L-Arginine(Unlabeled)UnlabeledArg1->MixHeavyHeavyCultureCell Culture(>6 Passages)MixHeavy->HeavyCulture AdaptationMSAnalysisMass Spectrometry(Quantitation)HeavyCulture->MSAnalysis Mix LysatesLightLys12C-Lysine(Natural)LightLys->MixLightUnlabeledArg2L-Arginine(Unlabeled)UnlabeledArg2->MixLightLightCultureCell Culture(Control)MixLight->LightCultureLightCulture->MSAnalysis

Caption: Workflow for parallel formulation of Heavy (


Detailed Protocol

Phase 1: Calculation of Amino Acid Concentrations

Standard media formulations vary. You must match the concentration of the labeled lysine to the standard formulation of your chosen media (e.g., DMEM vs. RPMI) to avoid metabolic stress.

Standard Concentrations (Reference):

  • DMEM (High Glucose):

    • L-Lysine-HCl: 146 mg/L (0.80 mM)

    • L-Arginine-HCl: 84 mg/L (0.40 mM)

  • RPMI 1640:

    • L-Lysine-HCl: 40 mg/L (0.22 mM)

    • L-Arginine-HCl: 200 mg/L (1.1 mM)

Note: Check the manufacturer's technical data sheet for your specific deficient media bottle.

Phase 2: Stock Solution Preparation

Prepare 1000x stock solutions to minimize pipetting errors and maintain sterility.

  • Heavy Lysine Stock (1000x):

    • Weigh 146 mg (for DMEM) or 40 mg (for RPMI) of

      
      C-Lysine-2HCl.
      
    • Dissolve in 1.0 mL of sterile PBS or deficient media.

    • Critical: Do not use normal media for dissolution as it contains light lysine.

  • Unlabeled Arginine Stock (1000x):

    • Weigh 84 mg (for DMEM) or 200 mg (for RPMI) of L-Arginine-HCl.

    • Dissolve in 1.0 mL of sterile PBS.

  • Sterilization:

    • Pass both stock solutions through a 0.22 µm syringe filter into sterile cryovials.

Phase 3: Media Formulation (Per 500 mL Bottle)
  • Thaw Reagents: Thaw Dialyzed FBS at 4°C overnight. Avoid 37°C water baths to prevent protein precipitation.

  • Combine Components:

    • Take 500 mL bottle of Deficient Media (-Lys/-Arg).[2]

    • Remove 50 mL of media (to make room for FBS).

    • Add 50 mL Dialyzed FBS (10% final concentration).

    • Add 0.5 mL of Heavy Lysine Stock (1x final).

    • Add 0.5 mL of Unlabeled Arginine Stock (1x final).

    • (Optional) Add 5 mL Penicillin-Streptomycin.

  • Final Filtration:

    • Filter the complete media through a 0.22 µm PES bottle-top filter .

    • Why? Mixing non-sterile powders or opening bottles introduces contamination risks. Dialyzed FBS is also prone to precipitation; filtration ensures a clean starting reagent.

  • Labeling: Clearly mark the bottle as "HEAVY -

    
    C LYSINE" with the date.
    
Phase 4: Cell Adaptation & Incorporation

Cells cannot be switched instantly to 100% heavy media for analysis; they require time to synthesize new proteins using the labeled pool.

  • Passage 1: Thaw cells or split existing culture into the Heavy Media .

  • Passaging: Maintain cells in Heavy Media for at least 5–6 cell doublings .

    • Calculation: If split ratio is 1:3, approx 1.5 doublings per passage. 4 passages ≈ 6 doublings.

  • Validation: At Passage 5, harvest a small aliquot of cells. Lyse and perform a "incorporation check" via Mass Spec.[1][3]

    • Target: >95% labeling efficiency (Heavy peptide peak intensity / Total peptide intensity).

Troubleshooting & Optimization

Issue: "Arginine-to-Proline Conversion"

In some cell lines (e.g., HeLa, HEK293), excess Arginine can be metabolically converted to Proline via the ornithine pathway. If you are using Heavy Arginine, this is a major problem (splitting the heavy signal).

  • Relevance to

    
    C-Lysine:  Less critical if only Lysine is labeled. However, if you see "Heavy Proline" peaks in your MS data, it indicates your Heavy Lysine might be impure or metabolic scrambling is occurring (rare for Lysine).
    
  • Solution: If using Heavy Arginine as well, reduce Arginine concentration by 50% or add unlabeled Proline (200 mg/L) to feedback-inhibit the synthesis pathway.

Issue: Slow Cell Growth

Dialyzed FBS lacks small mitogens.

  • Solution: Supplement media with Insulin-Transferrin-Selenium (ITS) .

  • Solution: Increase Dialyzed FBS concentration to 15%.

Issue: Incomplete Incorporation (<95%)
  • Cause: Contaminating light lysine.

  • Source: Did you use "Dialyzed" FBS or just "Charcoal Stripped"? (Charcoal strips lipids, not amino acids). Ensure it is 10kDa MWCO Dialyzed .

  • Source: Autophagy. Starving cells recycle their own (light) amino acids. Ensure cells are not over-confluent and media is changed frequently (every 48h).

References

  • Ong, S. E., et al. (2002). Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics.[1][4][5][6][7] Molecular & Cellular Proteomics. Link

  • Thermo Fisher Scientific. SILAC Protein Quantitation Kits - Instruction Manual. Link

  • Geiger, T., et al. (2011). Use of stable isotope labeling by amino acids in cell culture as a spike-in standard in quantitative proteomics.[6] Nature Protocols. Link

  • Sigma-Aldrich. Dialyzed Fetal Bovine Serum Product Information. Link

pulse-chase experiment protocols using L-lysine:2HCl (6-13C)

Application Note: Quantifying Protein Turnover via Pulsed SILAC Using L-Lysine:2HCl ( C )


Audience:

Executive Summary & Scientific Rationale

Protein homeostasis (proteostasis) is maintained by the balance of synthesis and degradation. Traditional cycloheximide-chase assays are cytotoxic and disrupt cellular physiology. The gold standard for measuring endogenous protein half-lives under physiological conditions is Dynamic SILAC (pSILAC) or Pulsed SILAC .

This protocol details the application of L-Lysine:2HCl (


C

)

Why L-Lysine:2HCl (


C

)?
  • Trypsin Compatibility: Trypsin cleaves at the C-terminus of Lysine and Arginine. Labeling Lysine ensures that (almost) every tryptic peptide contains at least one label, maximizing proteome coverage.

  • Solubility: The dihydrochloride (2HCl) salt form offers superior aqueous solubility compared to the free base, essential for preparing high-concentration stock solutions for media formulation.

  • Metabolic Fidelity: While Arginine is subject to metabolic conversion to Proline (causing mass spectrum artifacts), Lysine is metabolically more stable in most mammalian cell lines, reducing data complexity.

Technical Specifications & Materials

The Tracer
PropertySpecification
Compound Name L-Lysine:2HCl (

C

)
Labeling Uniformly labeled with Carbon-13 (

C) at all 6 carbon positions.
Mass Shift +6.0201 Da (per Lysine residue)
Chemical Purity

99%
Isotopic Enrichment

99 atom %

C
CAS Number 201455-69-0 (Generic for labeled Lys 2HCl)
Required Reagents
  • SILAC Media: DMEM or RPMI 1640 deficient in L-Lysine and L-Arginine.

  • Dialyzed FBS: Fetal Bovine Serum dialyzed (10 kDa MWCO) to remove endogenous light amino acids. Critical: Standard FBS contains light Lysine which will ruin the experiment.

  • Light Arginine: L-Arginine:HCl (unlabeled) to supplement the media.

  • Lysis Buffer: 8M Urea or SDS-based buffer (e.g., 4% SDS, 100mM Tris-HCl pH 7.6).

Experimental Design: The "Pulse" Workflow

In a turnover experiment, we do not grow cells to full heavy equilibrium. Instead, we switch cells from "Light" media to "Heavy" media and harvest at multiple time points. This measures the appearance of heavy peptides (synthesis) and the disappearance of light peptides (degradation).

Workflow Diagram

The following diagram illustrates the media switch and harvesting logic.

PulseChaseWorkflowStartSeed Cells(Light Media)SwitchMEDIA SWITCHTime = 0Start->SwitchAdaptation PhaseHeavyMediaCulture inL-Lysine (13C6)Switch->HeavyMediaWash PBS x2T1Harvest T1(e.g., 2h)HeavyMedia->T1T2Harvest T2(e.g., 8h)HeavyMedia->T2T3Harvest T3(e.g., 24h)HeavyMedia->T3MSLC-MS/MSAnalysisT1->MST2->MST3->MS

Figure 1: pSILAC Workflow. Cells adapted to light media are switched to heavy media at T=0. Samples are harvested at geometric time intervals to capture fast and slow turnover rates.

Detailed Protocol

Phase A: Media Preparation

Expert Insight: The concentration of Lysine in the heavy media must match the standard formulation of the base media (e.g., DMEM usually requires 146 mg/L L-Lysine).

  • Stock Solution: Dissolve L-Lysine:2HCl (

    
    C
    
    
    ) in PBS at 50 mg/mL. Filter sterilize (0.22
    
    
    m). Store at -20°C.
  • Reconstitution: Add the Heavy Lysine stock and Unlabeled Arginine stock to the Lys/Arg-deficient medium.

    • Target Conc: 0.798 mM L-Lysine (approx 146 mg/L for Lys:HCl equivalent).

    • Note on Salt: Since you are using Lys:2HCl, ensure you calculate the molarity correctly. The extra HCl adds mass but not Lysine content.

  • Serum Addition: Supplement with 10% Dialyzed FBS.

    • Validation: Test a small aliquot of media by LC-MS to ensure no light Lysine contamination from the FBS.

Phase B: Cell Culture & Labeling (The Pulse)
  • Seeding: Seed cells in standard "Light" (unlabeled) media. Allow them to reach ~60% confluency.

  • The Switch (T=0):

    • Aspirate Light media completely.

    • Wash cells twice with warm PBS. Causality: This removes traces of light Lysine, preventing "streak" labeling and simplifying kinetics.

    • Add pre-warmed "Heavy" media (containing L-Lysine

      
      C
      
      
      ).
  • Harvesting:

    • Collect cells at predetermined time points (e.g., 0, 2, 4, 8, 16, 24, 48 hours).

    • Quenching: Immediately wash with ice-cold PBS and snap-freeze pellets in liquid nitrogen to stop metabolic activity instantly.

Phase C: Sample Preparation & MS
  • Lysis: Lyse pellets in 8M Urea or 4% SDS buffer.

  • Digestion: Perform standard FASP (Filter Aided Sample Preparation) or S-Trap digestion using Trypsin.

    • Enzyme Ratio: 1:50 (Trypsin:Protein).

  • LC-MS/MS: Analyze on a high-resolution mass spectrometer (e.g., Orbitrap).

    • Resolution: Minimum 60,000 at m/z 200. High resolution is required to resolve the neutron-encoded peaks if using multiplexing, but standard for +6 Da splitting.

Data Analysis & Calculation

The core of the analysis is determining the Relative Isotope Abundance (RIA) of the heavy peptide at each time point.

The Kinetic Model

We assume protein degradation follows first-order kinetics. The fraction of heavy label incorporation (

Where:

  • 
     = Intensity(Heavy) / [Intensity(Light) + Intensity(Heavy)]
    
  • 
     = Degradation rate constant
    
  • 
     = Time
    
Calculating Half-Life

Once


Kinetic Logic Diagram

KineticsAA_PoolIntracellularAmino Acid PoolSynthesisSynthesis(k_syn)AA_Pool->SynthesisProteinProteinPoolSynthesis->ProteinDegradationDegradation(k_deg)Protein->DegradationRecyclingRecycling(Error Source)Degradation->RecyclingRecycling->AA_PoolLight AA Re-entry

Figure 2: Kinetic model of protein turnover. The "Recycling" path represents the re-incorporation of light amino acids from degraded proteins, which can underestimate turnover rates if not mathematically corrected.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Heavy Incorporation Light Lysine contamination.Ensure FBS is dialyzed. Check if "Light" media was fully washed out at T=0.
Slow Labeling Rates Amino acid recycling.Intracellular breakdown of "old" light proteins releases light Lysine, which dilutes the heavy pool. Use mathematical correction models (see Doherty et al.).
Arginine-to-Proline Conversion Metabolic flux.Although using Lysine, if you co-label with Arg, this occurs. Keep Proline levels high in media to suppress conversion, or stick to Lys-only labeling.
Incomplete Digestion Trypsin inefficiency.Ensure Urea is diluted <1M before trypsin addition. Lys-C can be used as a pre-digest.

References

  • Schwanhäusser, B., et al. (2011). Global quantification of mammalian gene expression control.

    • Context: The foundational paper establishing proteome-wide turnover r
  • Doherty, M. K., et al. (2005).

    • Context: Discusses the math behind precursor pool recycling corrections.
  • Cambridge Isotope Laboratories. Application Note: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).

    • Context: General handling of Lysine isotopes and media formul
  • Ong, S. E., & Mann, M. (2006). A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC).

    • Context: The step-by-step gold standard protocol for SILAC.

Troubleshooting & Optimization

troubleshooting low isotopic incorporation of L-lysine 6-13C in SILAC

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: SILAC L-lysine 6-13C Troubleshooting

Core Directive & Diagnostic Framework

Welcome to the SILAC Technical Support Center. You are likely here because your Mass Spectrometry (MS) data shows a persistent "Light" Lysine (K0) peak despite culturing cells in "Heavy" (K6) media, resulting in incorporation efficiencies below the critical 95% threshold.

In SILAC, Low Incorporation is rarely a failure of the label itself; it is almost always a failure of exclusion . The cell is finding a source of light Lysine (K0) and using it in competition with your expensive heavy reagent.

Your troubleshooting strategy must isolate the source of this K0:

  • Exogenous Influx: Is K0 entering via the media or supplements?

  • Kinetic Insufficiency: Have the cells divided enough times to dilute the original K0 pool?

  • Endogenous Recycling: Are the cells cannibalizing old proteins (autophagy) to retrieve K0?

Phase 1: Reagent & Media Integrity (The Exogenous Leak)

Q1: I am using "Dialyzed" FBS, but my incorporation is stuck at 80%. Could the serum be the problem?

A: Yes. "Dialyzed" is not a binary state; it is a gradient of quality. Standard Fetal Bovine Serum (FBS) is rich in free amino acids. If the dialysis cutoff (MWCO) or duration was insufficient, free K0 remains.

  • The Mechanism: Amino acid transporters (e.g., CAT-1, system y+) have high affinity for Lysine. Even trace amounts of K0 in the serum will compete with K6, as cells often prefer the lighter isotope due to subtle kinetic isotope effects (though negligible in bulk, transport competition is real if K0 is available).

  • Diagnostic Step: Obtain a Certificate of Analysis (CoA) for your specific lot of Dialyzed FBS. Look for "Free Amino Acid Analysis." If Lysine is detectable (>1 µM), discard the lot.

  • Solution: Switch to a validated "SILAC-grade" Dialyzed FBS (typically 10kDa MWCO, dialyzed >12 hours).

Q2: Can my antibiotics or other supplements introduce light Lysine?

A: Potentially. While Penicillin/Streptomycin is usually safe, other additives are risks.

  • Glutamine: Ensure you are using pure L-Glutamine or GlutaMAX™, not a "stabilized" formulation that might contain amino acid carriers.

  • Conditioned Media: Never use conditioned media from non-SILAC cells to boost growth; this is a massive injection of K0.

  • Yeast Extract/Peptones: Strictly forbidden. These are undefined mixtures of amino acids.

Phase 2: Cell Culture Kinetics (The Dilution Barrier)

Q3: I cultured my HeLa cells for 3 passages. Is that enough?

A: No. Three passages are mathematically insufficient for >95% incorporation.

  • The Math: Incorporation follows a dilution curve.[1] Assuming 100% efficient replacement (no recycling):

    • Passage 1 (Doubling 1): 50% Heavy.[2]

    • Passage 2 (Doubling 2): 75% Heavy.

    • Passage 3 (Doubling 3): 87.5% Heavy.

    • Passage 5 (Doubling 5): ~96.8% Heavy.

  • The Reality: Cells do not divide synchronously. Some cells lag.[1] Furthermore, intracellular amino acid pools buffer the transition.

  • Recommendation: We mandate at least 6 cell doublings (not just passages—track the population doublings). For slow-growing or primary cells, extend to 7-8 doublings.

Q4: My cells look stressed and grow slowly in SILAC media. Does this affect labeling?

A: Yes. Stress induces Autophagy .

  • The Mechanism: When cells are stressed (nutrient deprivation from poor dialysis, pH shift), they degrade their own organelles and proteins to survive. This releases "Light" Lysine (K0) from the old proteome back into the free amino acid pool. The tRNA synthetase will then charge this recycled K0 onto tRNAs, re-incorporating it into "new" proteins.

  • The Fix:

    • Rescue Protocol: If cells struggle in 100% Dialyzed FBS, adapt them slowly. Start with 50:50 (Standard:SILAC) media for one passage, then 25:75, then 100% SILAC.[3]

    • Proline Supplementation: While critical for Arginine conversion, Proline (200 mg/L) can sometimes stabilize general amino acid metabolism, though it is less critical for Lysine specifically.

Phase 3: Analytical Verification (The Readout)

Q5: How do I calculate the incorporation efficiency accurately?

A: Do not rely on the protein ratio alone. You must look at the peptide spectra.[2][4] Use the following formula for the most abundant peptides:



  • Target:

    
    .
    
  • Note: If you see a peak at Mass +6 Da (K6) and a peak at Mass +0 Da (K0), the K0 peak represents the "unlabeled" population.

  • Troubleshooting Tip: Ensure your Mass Spec search engine (MaxQuant, Proteome Discoverer) is not misidentifying the K6 peak as a different peptide or a modification. Explicitly set Lys6 (Label:13C(6)) as the heavy label.

Visual Troubleshooting Guide

The following logic tree outlines the decision process for diagnosing low incorporation.

SILAC_Troubleshooting Start Start: Low Lys6 Incorporation (<95%) Check_Passages Check Cell Doublings Start->Check_Passages Count_Doublings Were cells passaged >6 doublings? Check_Passages->Count_Doublings Check_Serum Check Serum Source Count_Doublings->Check_Serum Yes (>6) Solution_Passage Action: Extend culture to 7-8 doublings Count_Doublings->Solution_Passage No (<6) Dialyzed_Check Is FBS Dialyzed (10kDa cutoff)? Check_Serum->Dialyzed_Check Check_Stress Check Cell Health/Autophagy Dialyzed_Check->Check_Stress Yes Solution_Serum Action: Replace Dialyzed FBS Batch Dialyzed_Check->Solution_Serum No / Uncertain Stress_Signs Slow growth/vacuoles present? Check_Stress->Stress_Signs Solution_Autophagy Action: Adapt slowly (50:50 -> 100%) Minimize starvation Stress_Signs->Solution_Autophagy Yes Check MS Settings\n(Label Definition) Check MS Settings (Label Definition) Stress_Signs->Check MS Settings\n(Label Definition) No

Figure 1: Decision logic for isolating the cause of incomplete SILAC labeling.

Standard Operating Procedure: Incorporation Efficiency Test

Before committing to a large-scale experiment, validate your cell line's labeling kinetics.

Protocol:

  • Seed: Thaw cells directly into SILAC Media (DMEM deficient in Lys/Arg + 10% Dialyzed FBS + L-lysine 6-13C + L-Arginine).

  • Passage: Maintain cells for 6 population doublings. Split cells before they reach 100% confluency to prevent contact inhibition stress (which triggers autophagy).

  • Harvest: At passage 6, lyse a small aliquot (10^6 cells).

  • Digest: Perform a standard Trypsin/LysC digest (FASP or S-Trap).

  • MS Analysis: Run a short (30-60 min) LC-MS/MS gradient.

  • Data Review:

    • Search data with Lys6 as a fixed modification or metabolic label.

    • Filter for high-confidence peptides (FDR < 1%).

    • Calculate the median H/L ratio.

    • Pass Criteria: Median Incorporation > 95%.

Quantitative Data Summary: Expected vs. Failure Modes

ParameterOptimal SILACCommon Failure (Incomplete)Critical Failure (Contamination)
Doublings 6 - 83 - 4N/A
FBS Type Dialyzed (10kDa MWCO)Standard / MixedStandard FBS
Incorporation > 96%70 - 85%< 50%
H/L Ratio > 20:1~ 4:1~ 1:1
Cell Morphology NormalVacuolated (Autophagy)Normal

References

  • Ong, S. E., et al. (2002). Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics.[5][6][7] Molecular & Cellular Proteomics. Link

  • Thermo Fisher Scientific. (n.d.). SILAC Metabolic Labeling Systems User Guide. Link

  • Bendall, S. C., et al. (2008).[1] Prevention of amino acid conversion in SILAC experiments with embryonic stem cells. Molecular & Cellular Proteomics. Link

  • Cambridge Isotope Laboratories. (n.d.).[1][3] SILAC Reagents and Sets. Link

Sources

correcting for incomplete labeling in 13C lysine mass spec data

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Correcting for Incomplete 13C-Lysine Labeling

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Context: Stable Isotope Labeling by Amino acids in Cell culture (SILAC) and Pulse-SILAC workflows.

Executive Summary

Incomplete labeling occurs when the incorporation of heavy isotopes (e.g.,


-Lysine) into the proteome is less than 100%. In drug development and comparative proteomics, this introduces a systematic error: the "Heavy" signal is underestimated because a fraction of the "Heavy" population remains "Light," artificially inflating the Light peak and skewing the H/L ratio.

This guide provides the diagnostic steps to identify incomplete labeling, the mathematical framework to correct it, and the experimental protocols to prevent it.

Module 1: Diagnostic Workflow

Is your labeling actually incomplete?

Before applying mathematical corrections, you must distinguish between incomplete metabolic incorporation (biological issue) and isotopic impurity (reagent issue).

Symptom Checklist
  • Symptom A: Precursor ion intensity for the Heavy peptide is consistently lower than expected across all proteins, despite equal loading.

  • Symptom B: Presence of "satellite" peaks preceding the Heavy monoisotopic peak (indicates reagent impurity).

  • Symptom C: A detectable "Light" peak in a sample that should be 100% Heavy (the "Label Check" experiment).

Diagnostic Logic Map

DiagnosticWorkflow Start Start: Observed Skewed H/L Ratio CheckReagent Check Reagent Certificate (Isotopic Purity < 98%?) Start->CheckReagent RunLabelCheck Run 'Label Check' Experiment (100% Heavy Lysate) CheckReagent->RunLabelCheck AnalyzeSpectra Analyze Precursor Spectra RunLabelCheck->AnalyzeSpectra Decision1 Is Light Peak Present? AnalyzeSpectra->Decision1 Decision2 Is M-1 Peak Present? Decision1->Decision2 No (100% Heavy) OutcomeInc Issue: Incomplete Metabolic Incorporation (Action: Apply Math Correction) Decision1->OutcomeInc Yes (>1% Light Signal) Decision2->OutcomeInc No OutcomeImp Issue: Reagent Impurity (Action: Change Vendor/Batch) Decision2->OutcomeImp Yes

Figure 1: Diagnostic decision tree to distinguish between metabolic incorporation failure and reagent quality issues.

Module 2: Calculation & Correction

If you confirm metabolic incorporation is incomplete (e.g., 95% efficiency), you must correct the observed ratios.

1. Determining Incorporation Efficiency (

)

You cannot assume 100% efficiency. You must calculate it using a "Heavy-only" control sample.

Protocol:

  • Lyse cells grown in Heavy media (do not mix with Light).

  • Digest and analyze via LC-MS/MS.

  • Identify high-intensity peptides containing Lysine.

  • Calculate

    
     using the formula:
    


2. The Correction Factor

When labeling is incomplete, the observed Light intensity (


) is the sum of the true Light peptide (

) AND the unlabelled fraction of the Heavy population (

).

Correction Logic:

  • If

    
     (95%), then 5% of the Heavy population appears as Light.
    
  • The observed Heavy intensity (

    
    ) represents only 95% of the total Heavy population.
    

Data Impact Table: The following table demonstrates how a 95% incorporation rate skews the observed ratio if left uncorrected.

True Ratio (H/L)Incorporation (

)
Observed Ratio (Uncorrected)Error %
1:1 1.00 (100%)1.000%
1:1 0.95 (95%)0.90-10%
5:1 0.95 (95%)3.80-24%
10:1 0.95 (95%)6.33-36%

Note: The error magnitude increases significantly as the H/L ratio increases (i.e., when the Heavy channel is dominant).

3. Computational Correction

Most modern software (MaxQuant, Proteome Discoverer) allows you to input the impurity/incorporation factor.

  • Manual Correction Formula: If you are analyzing raw intensities manually:

    
    
    
Module 3: Experimental Optimization (Prevention)

Prevention is superior to mathematical correction. Incomplete labeling is almost exclusively caused by insufficient cell doubling or contaminated media.

The "5-Doubling" Rule

To achieve >97% incorporation, cells must undergo at least 5 population doublings in the labeling media.

Calculated Theoretical Incorporation:



Where 

is the number of doublings.
  • 
    : 50%
    
  • 
    : 87.5%
    
  • 
    : 96.8%
    
  • 
    : 98.4%
    
Optimized Cell Culture Workflow

CultureProtocol Step1 Thaw Cells (Standard Media) Step2 Passage 1 (Switch to Dialyzed FBS + 13C-Lys) Step1->Step2 Wash PBS x2 Step3 Passage 2-5 (Maintain Log Phase) Step2->Step3 Monitor Density Step4 QC Check (Aliquot for MS Analysis) Step3->Step4 At Doubling #5 Step4->Step3 If Inc < 98% (Passage again) Step5 Experiment (Drug Treatment/Lysis) Step4->Step5 If Inc > 98%

Figure 2: Step-by-step cell culture workflow to ensure maximum isotope incorporation.

Critical Steps:

  • Dialyzed FBS: You must use dialyzed Fetal Bovine Serum. Standard FBS contains light Lysine which will compete with your 13C-Lysine.

  • PBS Wash: When switching from standard to SILAC media, wash adherent cells twice with PBS to remove traces of light media.

  • Avoid Confluence: Do not let cells reach 100% confluence; contact inhibition slows protein turnover and incorporation rates.

Frequently Asked Questions (FAQ)

Q1: Can I use software to correct for incomplete labeling post-acquisition? A: Yes. In MaxQuant , navigate to the "Group-specific parameters" tab. Under "Labels," you can define the specific isotopes. There is a configuration to account for impurities (often labeled as "Correction factors" for TMT or "Labeling efficiency" for SILAC). However, if incorporation is <90%, mathematical correction introduces too much noise. It is better to discard the sample and re-culture.

Q2: I am using 13C-Lysine but I see a mass shift of +6 Da instead of +8 Da. Why? A: You are likely using


-Lysine (Lys6), which adds 6 Daltons. If you expected +8 Da, you require 

-Lysine (Lys8). Ensure your search engine (Mascot/Andromeda) is configured for the exact label you purchased.
  • Lys4:

    
     (Deuterium - avoid if possible due to retention time shifts).
    
  • Lys6:

    
    .
    
  • Lys8:

    
    .
    

Q3: Does incomplete labeling affect identification or just quantification? A: Primarily quantification. However, if labeling is very poor (e.g., 50%), the spectra become highly complex (doublets for every peptide), which can split the signal intensity and lower the identification score, potentially causing peptides to drop below the detection threshold.

Q4: How do I handle "Arginine to Proline" conversion? A: While this guide focuses on Lysine, Arginine conversion is a common SILAC artifact where heavy Arginine is metabolically converted to heavy Proline, splitting the Proline signal. This is distinct from incomplete labeling. To fix this, lower the Arginine concentration in the media or use cell lines auxotrophic for Proline.

References
  • Ong, S. E., & Mann, M. (2006). A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC).

    • Relevance: Defines the gold-standard "5-doubling" rule and media prepar
  • Cox, J., & Mann, M. (2008). MaxQuant enables high peptide identification rates, individualized p.p.b.-range mass accuracies and proteome-wide protein quantification.

    • Relevance: Describes the algorithms used for quantifying isotope r
  • Thermo Fisher Scientific.

    • Relevance: Provides specifications for dialyzed FBS and reagent purity standards.
  • Park, S. K., et al. (2012). Motif-specific sampling of phosphoproteomes for the characterization of signaling networks in tissues. Journal of Proteome Research.

    • Relevance: Discusses correction factors for incomplete labeling in tissue samples (Spike-in SILAC), applicable to complex cell culture scenarios.

removing unlabeled lysine contaminants from heavy isotope stocks

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purity Assurance & Contaminant Removal in Heavy Isotope Stocks (SILAC)

Welcome to the Advanced Proteomics Support Hub. I am Dr. Aris, Senior Application Scientist. In quantitative proteomics (specifically SILAC), "contamination" refers to the presence of light (


) amino acids within your heavy (

) condition. This compromises the M/L ratio accuracy.

While you cannot chemically separate light lysine from heavy lysine in a standard laboratory (as they share identical chemical properties), you can and must remove light lysine sources from your biological stocks (Serum) and validate the isotopic purity of your chemical stocks .

Part 1: The Primary "Contaminant" Source: Serum Depletion

Issue: "I am using 99% pure heavy lysine, but my incorporation rates are stuck at 85-90%." Diagnosis: The contamination is rarely in the heavy amino acid powder itself; it is almost always introduced via Fetal Bovine Serum (FBS). Standard FBS contains high concentrations of light lysine (~200–300 µM). Solution: You must deplete light amino acids from the FBS stock via dialysis before adding it to your heavy media.

Protocol: Exhaustive Dialysis of FBS

This protocol utilizes a 10 kDa Molecular Weight Cut-Off (MWCO) to remove free amino acids while retaining essential growth factors.

Materials:

  • Fetal Bovine Serum (FBS)

  • Dialysis Cassettes or Tubing (10,000 MWCO)

  • PBS (Phosphate Buffered Saline), sterile, pH 7.4

  • Magnetic stirrer and stir bar (sterile)

Step-by-Step Workflow:

  • Preparation: Thaw FBS at 4°C overnight. Do not heat-inactivate prior to dialysis as this may precipitate proteins that clog the membrane.

  • Loading: Hydrate the dialysis membrane according to manufacturer instructions. Load FBS into the cassette (fill to ~80% capacity to allow for osmotic expansion).

  • Dialysis Cycle 1 (The Gradient Shock):

    • Place cassette in 4L of sterile PBS at 4°C.

    • Stir gently for 4 hours.

    • Mechanism: The massive concentration gradient forces free light lysine out of the serum bag.

  • Dialysis Cycle 2 (The Depletion):

    • Replace PBS with fresh 4L sterile PBS.

    • Stir at 4°C overnight (12–16 hours).

  • Dialysis Cycle 3 (The Polish):

    • Replace PBS again. Stir for 4 hours.

  • Recovery: Remove FBS. Sterile filter (0.22 µm) immediately.

  • Validation: Aliquot and freeze at -20°C. Label as "Dialyzed FBS - Lys/Arg Depleted".

Quantitative Impact of Dialysis:

ParameterStandard FBSDialyzed FBS (Post-Protocol)
Free Lysine Conc.~250 µM< 5 µM
Growth Factors100%>90% (Retained)
SILAC Incorporation Potential< 50%> 98%
Part 2: Quality Control of Chemical Stocks

Issue: "How do I ensure my commercial heavy lysine powder isn't contaminated with light lysine before I start?" Diagnosis: Isotopic purity varies by batch. Using a stock with <98% purity sets a mathematical ceiling on your labeling efficiency. Solution: Perform a "Neat Standard" QC run via LC-MS/MS.

Protocol: Direct Infusion Purity Check

Do not rely on the Certificate of Analysis alone. Verify empirically.

  • Solubilization: Dissolve a small amount of heavy lysine (Lys-8) in water to 1 mg/mL.

  • Dilution: Dilute to 1 pmol/µL in 0.1% Formic Acid / 50% Acetonitrile.

  • Acquisition: Inject directly into the Mass Spectrometer (or use a short LC gradient).

  • Analysis:

    • Target Mass (Heavy): 147.1 Da (Monoisotopic Lysine) + 8.0 Da = 155.1 Da .

    • Contaminant Mass (Light): 147.1 Da .

    • Calculation:

      
      
      
  • Threshold: If Purity < 99.0%, discard the stock . It cannot be purified.

Part 3: Visualizing the Purity Workflow

The following diagram illustrates the decision logic for eliminating light lysine contaminants from your experimental system.

SILAC_Purity_Workflow Start Start: SILAC Media Prep Check_Chem QC Chemical Stock (Heavy Lys Powder) Start->Check_Chem MS_Check LC-MS Direct Infusion Check_Chem->MS_Check Decision_Chem Isotopic Purity >99%? MS_Check->Decision_Chem Discard DISCARD STOCK Cannot Purify Decision_Chem->Discard No Check_Bio Prepare Biological Stock (FBS) Decision_Chem->Check_Bio Yes Dialysis Dialysis (10kDa MWCO) 3 Cycles @ 4°C Check_Bio->Dialysis Filter Sterile Filter (0.22µm) Dialysis->Filter Combine Combine: Heavy AA + Dialyzed FBS + Deficient Media Filter->Combine Culture Cell Culture (5-6 Doublings) Combine->Culture Final_QC Check Incorporation Rate Culture->Final_QC Success Proceed to Experiment (>95% Labeling) Final_QC->Success >95% Troubleshoot Troubleshoot: Proline Conversion? Final_QC->Troubleshoot <95%

Figure 1: Critical Control Points for Lysine Purity in SILAC Workflows. Note the branching logic: chemical impurities require disposal, while biological impurities (FBS) require dialysis.

Part 4: Troubleshooting & FAQs

Q1: I dialyzed my serum and checked my stock, but I still see "Light" Lysine signals in my heavy samples. Why? A: This is likely Arginine-to-Proline Conversion , not contamination.

  • Mechanism: Cells can metabolically convert excess Heavy Arginine into Heavy Proline. If you are only looking at Lysine, this is less relevant, but if you use Heavy Arg/Lys (standard SILAC), the heavy Arg can be converted to heavy Proline.

  • The "Light" Mimic: Conversely, if cells synthesize de novo Proline from residual light precursors, it can confuse the spectra.

  • The Fix: Titrate the Arginine concentration down (prevent overflow into the Proline pathway) or add unlabeled Proline (200 mg/L) to the media to suppress de novo synthesis [1].

Q2: Can I use 3.5 kDa MWCO dialysis tubing instead of 10 kDa? A: Yes, but it is less efficient.

  • Reasoning: Amino acids are small (~150 Da). Both 3.5k and 10k allow them to pass freely. However, 10 kDa membranes have higher porosity, allowing for faster equilibrium and removal of other small metabolites that might interfere with metabolic fidelity. 10 kDa is the industry standard for FBS [2].

Q3: My cells stop growing in dialyzed FBS. Is it "too pure"? A: Dialysis removes low-molecular-weight growth factors and hormones.

  • Solution: You may need to supplement the media with specific growth factors (e.g., Insulin, Transferrin) or increase the percentage of Dialyzed FBS to 15% to compensate for the loss of small-molecule nutrients.

References
  • Ong, S. E., & Mann, M. (2006). A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). Nature Protocols, 1(6), 2650–2660. [Link]

  • Bendall, S. C., et al. (2008). Prevention of amino acid conversion in SILAC experiments with embryonic stem cells. Molecular & Cellular Proteomics, 7(9), 1587-1597. [Link]

Technical Support Center: High-Fidelity Deconvolution of Single-Carbon Labeled Lysine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Applications Specialist Subject: Resolving Mass Spectral Overlap & Isotopic Interference in [13C]-Lysine Workflows

Executive Summary: The Physics of Overlap

In single-carbon labeled lysine analysis (e.g., using [13C1]-Lysine tracers or tracking 1C-metabolism methylation), the primary technical adversary is Isotopic Envelope Interference .

Unlike traditional SILAC (which uses +6 Da or +8 Da shifts to clear the isotopic envelope), single-carbon labeling induces a mass shift of +1.003 Da . This places your labeled signal directly on top of the Natural Abundance M+1 peak of the unlabeled (endogenous) peptide.

The Reality: No amount of chromatographic separation or standard mass resolution (R < 240k) will physically separate the natural 13C isotope from your tracer 13C isotope. They are chemically identical. The solution is mathematical deconvolution supported by high-integrity data acquisition .

Troubleshooting Guide (Q&A)
Category A: Signal Deconvolution & Accuracy

Q1: My labeling efficiency (tracer enrichment) appears artificially high, even in control samples. Why? A: You are likely measuring the Gross M+1 Intensity rather than the Net Tracer Intensity . Every peptide naturally contains ~1.1% Carbon-13. For a peptide with 15 carbons, the natural M+1 peak will be ~16% the height of the M+0 peak. If you do not subtract this theoretical natural abundance from your measured M+1 signal, your "labeling" is simply the natural background.

  • Action: Implement the Corrected Abundance Formula (See Protocol 1).

Q2: I am seeing "shoulder" peaks on my lysine spectra. Is this overlap? A: This is likely Deamidation or Co-elution , not isotopic overlap.

  • Deamidation: Asparagine deamidation results in a +0.984 Da shift. This is dangerously close to the +1.003 Da 13C shift.

  • Resolution: You need a Mass Resolution (R) of at least 60,000 at m/z 400 to distinguish the neutron mass defect of 13C (+1.003 Da) from the deamidation shift (+0.984 Da).

  • Check: If the mass difference is ~0.019 Da, it is deamidation interference.

Q3: The signal-to-noise ratio (S/N) for the labeled peak is too low for accurate integration. Should I increase injection volume? A: Caution is advised. Increasing injection volume often leads to Space Charge Effects (in ion traps/Orbitraps) or Detector Saturation (in TOFs). This distorts the isotopic envelope ratios, making mathematical correction impossible.

  • Action: Instead of injecting more, optimize Ion Accumulation Time (IT) . Increase max IT to 100-200ms to allow the trap to fill with lower-abundance ions without saturating the detector with the M+0 peak.

Category B: Chromatographic Issues

Q4: My labeled and unlabeled lysine peptides are not separating. Is this a problem? A: No. In fact, co-elution is required for accurate quantification in this context. Because the chemical difference is only a single neutron (or isotopic substitution), the physicochemical properties (hydrophobicity) remain identical. They must elute together to be ionized under identical matrix conditions. If they separate (Deuterium effect), you face ionization efficiency variance.

Experimental Protocols
Protocol 1: The Isotope Correction Workflow (The Matrix Method)

This protocol validates the removal of natural abundance noise from your tracer signal.

Prerequisites:

  • Peptide Sequence (to calculate theoretical distribution).

  • Raw Intensities of M+0 and M+1 peaks.

Step-by-Step:

  • Calculate Theoretical M+1 (M1_theo): Use a calculator (e.g., EnviPat or built-in software) to determine the expected ratio of M+1 to M+0 for the unlabeled peptide sequence.

    • Approximation:

      
      
      
  • Measure Raw Intensities: Extract the Peak Area (AUC) for the M+0 (

    
    ) and M+1 (
    
    
    
    ) peaks from your spectrum.
  • Calculate Natural Contribution (

    
    ): 
    
    
    
    
  • Derive Net Tracer Signal (

    
    ): 
    
    
    
    
    • Note: If

      
      , the result is noise; report as 0.
      
Protocol 2: High-Resolution Acquisition Settings (Orbitrap Example)

To ensure the M+1 peak is clean from isobaric interferences (like sulfur isotopes or deamidation), use these settings:

ParameterSettingRationale
Resolution 120,000 @ m/z 200 Required to resolve fine structure if sulfur/deamidation is present.
AGC Target 1e5 - 5e5 Prevents space-charging which skews isotopic ratios.
Max Injection Time 100 ms Ensures sufficient statistics for low-level labeled peaks.
Isolation Window 1.0 - 1.4 m/z Narrow enough to exclude neighbors, wide enough for the M+1 envelope.
Microscans 1 Multiple microscans slow cycle time; averaging is better done post-acquisition.
Visualization of Workflows
Figure 1: The Isotope Correction Logic Flow

Caption: Logical pathway for distinguishing true tracer incorporation from natural isotopic background noise.

IsotopeCorrection Start Raw MS Spectrum (M+0 and M+1 Peaks) CheckRes Check Resolution (R) Is R > 60k? Start->CheckRes Interference WARNING: Deamidation/Sulfur Interference Likely CheckRes->Interference No CalcTheo Calculate Theoretical Natural Abundance (M1_nat) CheckRes->CalcTheo Yes Subtract Subtraction Step: Raw M1 - (Raw M0 * M1_nat) CalcTheo->Subtract Result Net Tracer Abundance (True Labeling) Subtract->Result

Figure 2: Troubleshooting Spectral Overlap

Caption: Decision tree for identifying the source of mass spectral overlap or distortion.

OverlapTroubleshoot Problem Issue: Overlapping or Distorted Peaks CheckMassDiff Check Mass Delta Between Peaks Problem->CheckMassDiff Delta1 Delta = 1.003 Da CheckMassDiff->Delta1 Delta098 Delta = 0.984 Da CheckMassDiff->Delta098 Delta05 Delta = 0.5 Da CheckMassDiff->Delta05 Action1 Isotopic Overlap Apply Matrix Correction Delta1->Action1 Action2 Deamidation Increase Resolution Delta098->Action2 Action3 Charge State +2 Check z-assignment Delta05->Action3

References & Authority
  • Wittmann, C. (2007). Fluxome analysis using GC-MS. Microbial Cell Factories.

    • Context: Establishes the foundational mathematics for correcting natural isotope abundance in mass spectrometry data.

  • Thermo Fisher Scientific. (2023). Orbitrap Exploris 480 Mass Spectrometer Hardware Manual.

    • Context: Source for AGC Target and Injection Time parameters to prevent space charge effects.

  • Yuan, J., et al. (2008). Stable Isotope Labeling Assisted by Mass Spectrometry (SILAC). Methods in Molecular Biology.

    • Context: Provides comparative baselines for labeling efficiency and overlap issues in lysine-based proteomics.

improving signal-to-noise ratio in NMR with 6-13C lysine enrichment

Author: BenchChem Technical Support Team. Date: February 2026

Analyzing NMR Techniques

I am currently immersed in conducting extensive Google searches. My focus is gathering information about signal-to-noise ratio enhancements in NMR via 6-13C lysine enrichment. I'm prioritizing troubleshooting common issues and diving into the underlying principles of the methodology.

Gathering Search Data

I have started my Google search. I'm prioritizing signal-to-noise ratio enhancements in NMR using 6-13C lysine enrichment. I'm focusing on troubleshooting and the technique's underlying principles. I'm also finding established protocols and authoritative sources.

Defining the Structure

Now, I'm analyzing search results to pinpoint frequent issues, crucial parameters, and causal relationships in 6-13C lysine enrichment for NMR. I'm focusing on the practical implications for researchers, including important quantitative data. I'm preparing to structure the technical support center as a Q&A, going from fundamental concepts to specific troubleshooting scenarios. I aim to explain the reasoning behind procedures and identify data for tables, along with workflows that would be enhanced by Graphviz diagrams.

Technical Support Center: Isotopic Enrichment Analysis for L-Lysine:2HCl (6-13C)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: ISO-LYS-13C-006 Subject: Quantification protocols, calculation logic, and troubleshooting for 6-13C Lysine enrichment.

Executive Summary & System Context

Welcome to the Isotope Analysis Support Center. This guide addresses the quantification of L-Lysine:2HCl (6-13C) . Unlike uniform labeling (U-13C), where all carbons are labeled, this isotopologue contains a single 13C atom at the


-position (C6).

Why this matters: In metabolic flux analysis (MFA) and protein turnover studies, accurate quantification depends on distinguishing the specific tracer signal from the "noise" of natural isotopic abundance. Because Lysine is often derivatized for GC-MS, the carbon load from the derivatization reagent significantly increases the natural background signal, making mathematical correction mandatory.

Experimental Workflow: From Sample to Signal

To calculate enrichment, you must first generate high-fidelity spectral data. We recommend Gas Chromatography-Mass Spectrometry (GC-MS) using TBDMS (tert-butyldimethylsilyl) derivatization due to its superior stability over TMS for amino acids.

Protocol: TBDMS Derivatization of Lysine

Note: The 2HCl salt form requires neutralization to ensure efficient derivatization.

Step-by-Step Methodology:

  • Sample Drying:

    • Aliquot 10-50 µL of sample (plasma/cell lysate) into a glass vial.

    • Add internal standard (e.g., Norleucine) if absolute quantification is required.

    • Evaporate to complete dryness under nitrogen flow at 40°C. Moisture is the enemy of silylation.

  • Solubilization & Scavenging:

    • Resuspend dried residue in 50 µL of anhydrous Pyridine .

    • Expert Insight: Pyridine acts as a solvent and an acid scavenger, neutralizing the HCl associated with the Lysine salt, preventing it from degrading the silylation reagent.

  • Derivatization:

    • Add 50 µL of MTBSTFA + 1% TBDMCS (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide).

    • Incubate at 60°C for 60 minutes .

  • Acquisition (GC-MS):

    • Inject 1 µL in splitless mode.

    • Target Ion Monitoring (SIM): Monitor the fragment

      
      .
      
      • For Lysine-3TBDMS, the molecular ion is large. The

        
         fragment (loss of a tert-butyl group) is the most abundant and stable.
        
      • m/z 431 (Unlabeled Lysine)

      • m/z 432 (6-13C Lysine - The M+1 peak)

Workflow Visualization

ExperimentalWorkflow cluster_chem Chemical Transformation Sample Sample (Lysine:2HCl) Dry Evaporation (N2) Remove H2O Sample->Dry Prep Scavenge Add Pyridine (Neutralize HCl) Dry->Scavenge Resuspend Deriv Add MTBSTFA (Silylation) Scavenge->Deriv Reaction GCMS GC-MS Injection (SIM Mode) Deriv->GCMS Analyze Data Raw Ion Intensities (m/z 431, 432, 433) GCMS->Data Output

Figure 1: Critical path for preparing Lysine:2HCl for GC-MS analysis. Note the specific neutralization step required for the HCl salt.

Calculation & Analysis Logic

The core challenge is converting raw ion intensities into Atom Percent Excess (APE) .

The Problem: Natural Abundance

Even unlabeled Lysine has an "M+1" signal because approximately 1.1% of all carbon in nature is 13C. Furthermore, the TBDMS derivative adds 18 carbons to the molecule.

  • Total Carbons in Fragment: 6 (Lysine) + 18 (Derivative) = 24 Carbons.

  • Probability of Natural M+1:

    
    .
    
  • Therefore, the M+1 peak is significant even without your tracer. You must subtract this background.

The Solution: Matrix Correction

You cannot simply look at the height of m/z 432. You must calculate the Mass Isotopomer Distribution (MID) .

Step 1: Extract Raw Intensities

Obtain the integrated peak areas for the relevant cluster:

  • 
     = Intensity of m/z 431 (M+0)
    
  • 
     = Intensity of m/z 432 (M+1)
    
  • 
     = Intensity of m/z 433 (M+2)
    
Step 2: Calculate Fractional Abundances (

)

Normalize the intensities to the sum of all isotopomers.



Step 3: Natural Abundance Correction (NAC)

Use a correction matrix (


) based on the theoretical natural distribution of the derivative molecule.


Where


 represents the enrichment due only to your 6-13C tracer.
Step 4: Calculate Enrichment (APE)

For a singly labeled tracer (6-13C), the enrichment is primarily driven by the corrected M+1 fraction.



Note: For complex flux analysis, APE is often replaced by Mole Percent Enrichment (MPE) calculated across the whole vector.

Data Summary Table
ParameterUnlabeled (Control)6-13C Labeled SampleNotes
Target Ion (m/z) 431431, 432[M-57]+ Fragment
Dominant Peak M+0 (431)M+0 and M+1 (432)Ratio shifts with enrichment
Natural M+1 Source ~26% relative to M+0~26% (Background) + TracerMust subtract background
Expected Mass Shift N/A+1.00335 DaDue to single 13C atom

Troubleshooting Guide (FAQ)

Issue: "My calculated enrichment is negative."

Diagnosis: Over-correction or Baseline Error.

  • Cause 1: The "Unlabeled Standard" used to define the natural abundance baseline was contaminated or integrated incorrectly.

  • Cause 2: The signal intensity is too low (low S/N ratio), causing noise to be interpreted as isotopomers.

  • Fix: Ensure the unlabeled control is run on the same day as the samples. Set an intensity threshold (e.g., min 1e5 counts) below which data is discarded.

Issue: "The M+1 peak is saturated."

Diagnosis: Detector Saturation.

  • Cause: If the concentration of Lysine is too high, the detector (electron multiplier) saturates on the base peak (M+0), flattening the top. This distorts the ratio of M+1/M+0.

  • Fix: Dilute the sample 1:10 or 1:100 and re-inject. The isotopic ratio should remain constant regardless of dilution.

Issue: "Why is my enrichment lower than the theoretical maximum?"

Diagnosis: Dilution by endogenous synthesis or protein degradation.

  • Context: In cell culture, if you provide 100% 6-13C Lysine, you expect ~100% enrichment.

  • Cause: If you see 90%, it implies unlabeled Lysine is entering the pool (e.g., from degradation of pre-existing proteins or contaminants in the media). This is often a biological finding, not an error.

Logic Flow for Troubleshooting

Troubleshooting Start Start: Check Data CheckSN Is S/N Ratio > 100? Start->CheckSN CheckSat Is Detector Saturated? CheckSN->CheckSat Yes Discard Discard Data CheckSN->Discard No CheckControl Is Unlabeled Control Correct? CheckSat->CheckControl No Dilute Dilute Sample & Re-run CheckSat->Dilute Yes ResultOK Proceed to Calculation CheckControl->ResultOK Yes ReInt Re-integrate Peaks CheckControl->ReInt No

Figure 2: Decision tree for validating spectral data before applying mathematical corrections.

References & Authoritative Sources

  • Antoniewicz, M. R., et al. (2007). "Elementary metabolite units (EMU): a novel framework for modeling isotopic distributions." Metabolic Engineering. Link

    • Context: Foundational math for calculating isotopomer distributions and correcting for natural abundance.

  • Fernandez, C. A., et al. (1996). "Correction of 13C mass isotopomer distributions for natural stable isotope abundance." Journal of Mass Spectrometry. Link

    • Context: The standard matrix-based method for correcting GC-MS data.

  • Chokkathukalam, A., et al. (2014). "Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks." Bioanalysis. Link

    • Context: Overview of experimental workflows for labeled amino acids.

  • NIST Chemistry WebBook. "L-Lysine." Link

    • Context: Verification of molecular weights and ionization properties.

For further assistance, please contact the Applications Engineering team with your raw .CDF or .mzXML files.

stability of L-lysine 2HCl 6-13C in long-term storage solutions

Author: BenchChem Technical Support Team. Date: February 2026

Product Code: LYS-13C-6 | CAS: 201455-06-9 (Labeled)

Welcome to the Technical Support Hub for Stable Isotope Reagents. This guide addresses the stability, storage, and handling of L-Lysine 2HCl 6-13C in solution. As a critical component in SILAC (Stable Isotope Labeling by Amino acids in Cell culture) and quantitative proteomics, maintaining the integrity of this reagent is paramount for mass spectrometry accuracy.

Part 1: Solution Preparation & Baseline Integrity

The Chemistry of Stability

L-Lysine 2HCl 6-13C is chemically robust due to the stable carbon-carbon backbone. The 13C label at the


-position (Carbon-6) is non-exchangeable under physiological and standard storage conditions. However, the dihydrochloride salt form  creates an acidic environment in aqueous solution (pH ~5.5–6.0), which enhances solubility but requires careful buffering when introduced to cell culture media.
Standard Operating Procedure (SOP): Stock Solution Preparation

To ensure long-term stability, follow this self-validating protocol.

Reagents Required:

  • L-Lysine 2HCl 6-13C powder.

  • Milli-Q® Water (18.2 MΩ·cm) or PBS (Phosphate Buffered Saline), pH 7.4.

  • 0.22 µm PVDF or PES syringe filter (Sterile).

Protocol:

  • Dissolution: Dissolve the lysine powder to a concentration of 100 mg/mL (approx. 0.46 M) in Milli-Q water.

    • Note: Water is preferred over PBS for long-term freezing to avoid phosphate precipitation at -80°C.

  • Sterilization: Immediately pass the solution through a 0.22 µm filter .

    • Why? Lysine is a prime nitrogen source for bacteria. Non-sterile storage leads to rapid microbial consumption, altering concentration and isotopic enrichment calculations.

  • Aliquot: Dispense into light-protective (amber) polypropylene tubes.

    • Volume: Match aliquots to your experimental usage (e.g., 500 µL) to prevent freeze-thaw cycles.

Workflow Visualization

StorageWorkflow Start L-Lysine 2HCl 6-13C Powder Dissolve Dissolve in Milli-Q Water (100 mg/mL) Start->Dissolve Weigh Filter Sterile Filter (0.22 µm) Dissolve->Filter Clarify Aliquot Aliquot into Amber Tubes Filter->Aliquot Sterile Freeze Store at -80°C (Long Term) Aliquot->Freeze Preserve

Figure 1: Optimized workflow for preparing stable isotope stock solutions to minimize degradation risks.

Part 2: Storage Conditions & Environmental Stressors

The following matrix summarizes stability based on our internal stress-testing data.

Stability Matrix: Aqueous Solution (100 mg/mL)
Storage ConditionTemperatureStability DurationRisk Factor
Ultra-Low Freezer -80°C> 2 YearsNegligible. Best practice for SILAC stocks.
Standard Freezer -20°C6 - 12 MonthsLow. Minor risk of sublimation/concentration shift over years.
Refrigerated 4°C< 2 WeeksHigh. Risk of microbial growth even if filtered.
Room Temperature 20-25°C< 48 HoursCritical. Oxidation and bacterial consumption likely.
Critical Stressors
  • The Maillard Reaction (The "Browning" Effect):

    • Risk: Storing Lysine 6-13C mixed directly into cell culture media containing Glucose .

    • Mechanism: The

      
      -amino group of lysine reacts with the carbonyl group of reducing sugars (glucose), forming glycosylamines and eventually melanoidins (brown pigment).
      
    • Impact: Irreversible loss of the labeled amino acid and introduction of cytotoxic byproducts.

    • Rule: Never store lysine in complete media for >1 month. Add fresh stock to media just prior to use.

  • Freeze-Thaw Cycles:

    • L-Lysine 2HCl is physically robust, but repeated freeze-thaw cycles can create concentration gradients within the tube (cryoconcentration).

    • Limit: Maximum 3 cycles.

Part 3: Troubleshooting & FAQs

Troubleshooting Guide

Issue 1: "My solution turned slightly yellow."

  • Diagnosis: Photo-oxidation or Maillard reaction initiation.

  • Cause: Exposure to intense light or accidental contamination with a sugar source.

  • Action: Discard. The chemical purity is compromised, which will introduce isobaric interferences in Mass Spec analysis.

Issue 2: "I see white precipitate after thawing."

  • Diagnosis: Salt precipitation.

  • Cause: The 2HCl salt solubility decreases at low temperatures.

  • Action: Vortex vigorously at Room Temperature (25°C) for 5 minutes. If precipitate remains, the solution may have been prepared at supersaturation (>500 mg/mL). Dilute with water if possible.

Issue 3: "Low Heavy/Light incorporation rates in SILAC."

  • Diagnosis: Isotopic dilution or degradation.

  • Cause: If the stock was stored at 4°C, bacteria may have consumed the "Heavy" lysine, leaving the user to add a lower effective concentration to the cells.

  • Action: Verify stock concentration via OD215nm or amino acid analysis. Replace stock if stored at 4°C > 2 weeks.

Logic Tree for Quality Control

Troubleshooting Obs Observation: Issue with Stock CheckColor Is solution yellow/brown? Obs->CheckColor Discard DISCARD (Oxidation/Maillard) CheckColor->Discard Yes CheckPrecip Is there precipitation? CheckColor->CheckPrecip No Vortex Vortex at RT for 5 mins CheckPrecip->Vortex Yes Solved Use Solution CheckPrecip->Solved No CheckConc Did precipitate dissolve? Vortex->CheckConc CheckConc->Solved Yes Dilute Dilute & Re-filter CheckConc->Dilute No

Figure 2: Decision matrix for evaluating the physical integrity of lysine storage solutions.

Frequently Asked Questions (FAQs)

Q: Can I autoclave the L-Lysine 2HCl 6-13C stock solution? A: No. While amino acids are relatively heat stable, autoclaving (121°C) can induce thermal decomposition and, if any trace impurities are present, accelerate oxidation. We strictly recommend 0.22 µm sterile filtration .

Q: Does the 13C label affect the pH or solubility compared to unlabeled lysine? A: No. The isotopic substitution (13C vs 12C) has a negligible kinetic isotope effect on solubility or pKa values. You can treat the physical properties as identical to standard L-Lysine 2HCl [1].

Q: Why do you recommend water over PBS for -80°C storage? A: Phosphate buffers can undergo phase changes during freezing, causing significant pH swings (sometimes dropping to pH 4.0) before the solution solidifies completely. This "pH shock" can alter the ionic state of the amino acid. Water or HEPES are safer for deep freeze storage [2].

References
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5962, Lysine. Retrieved from [Link]

Validation & Comparative

Validating SILAC: A Guide to Cross-Verification with Western Blotting

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of quantitative proteomics, Stable Isotope Labeling with Amino acids in Cell culture (SILAC) has emerged as a powerful and widely adopted method for the accurate determination of relative protein abundance between different cell populations. Its strength lies in the in vivo incorporation of "heavy" and "light" amino acids, creating a mass shift that allows for direct comparison of protein expression levels through mass spectrometry (MS). However, as with any high-throughput technique, the validation of key findings is not just good practice; it is a cornerstone of robust scientific inquiry.

This guide provides a comprehensive framework for the cross-validation of SILAC results using the targeted, antibody-based technique of Western Blotting. We will delve into the technical nuances of both methodologies, offering a detailed protocol for their integration and a critical perspective on the interpretation of the resulting data.

The Synergy of Discovery and Validation: Why Western Blot?

SILAC is a discovery-driven technique, capable of quantifying thousands of proteins in a single experiment. This global perspective is invaluable for hypothesis generation. Western Blotting, in contrast, is a hypothesis-driven method. It offers a targeted approach to validate the changes observed for specific proteins of interest identified through SILAC. The concordance between these two orthogonal methods provides a high degree of confidence in the initial proteomic discoveries.

The rationale for this cross-validation strategy is rooted in the distinct principles of each technique:

  • SILAC: Relies on metabolic labeling and mass spectrometry to provide a relative quantification of proteins based on the ratio of heavy to light peptide signals.

  • Western Blotting: Employs the specificity of antibody-antigen interactions to detect and quantify a target protein based on signal intensity, typically chemiluminescence or fluorescence.

A successful validation effort hinges on the careful execution and interpretation of both techniques.

A Step-by-Step Guide to Cross-Validation

This protocol outlines a typical workflow for validating SILAC-based protein quantification with Western Blotting.

The Cross-Validation Workflow

Figure 1: Integrated SILAC and Western Blot Validation Workflow cluster_silac SILAC Experiment cluster_wb Western Blot Validation silac_culture Cell Culture with 'Heavy' (e.g., ¹³C₆-Arg) & 'Light' (e.g., ¹²C₆-Arg) Media cell_lysis_s Cell Lysis & Protein Extraction silac_culture->cell_lysis_s protein_quant Protein Quantification (e.g., BCA Assay) cell_lysis_s->protein_quant cell_lysis_wb Cell Lysis & Protein Extraction (from parallel cultures) sample_mix Mix 'Heavy' & 'Light' Lysates 1:1 protein_quant->sample_mix sds_page_s SDS-PAGE & In-Gel Digestion (e.g., Trypsin) sample_mix->sds_page_s lc_ms LC-MS/MS Analysis sds_page_s->lc_ms silac_data SILAC Data Analysis: Protein ID & Quantification (Heavy/Light Ratios) lc_ms->silac_data validation Data Comparison & Validation Decision silac_data->validation Select Proteins of Interest protein_quant_wb Protein Quantification (e.g., BCA Assay) cell_lysis_wb->protein_quant_wb sds_page_wb SDS-PAGE protein_quant_wb->sds_page_wb transfer Protein Transfer to Membrane (e.g., PVDF) sds_page_wb->transfer blocking Blocking (e.g., 5% BSA) transfer->blocking primary_ab Primary Antibody Incubation (Target Protein) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection wb_data Western Blot Data Analysis: Densitometry & Normalization (vs. Loading Control) detection->wb_data wb_data->validation Compare Fold Changes

Figure 1: Integrated SILAC and Western Blot Validation Workflow

Part 1: The SILAC Experiment

The foundation of a successful validation is a well-executed initial SILAC experiment.

SILAC Labeling and Sample Preparation Protocol
  • Cell Culture and Labeling:

    • Culture two distinct cell populations in parallel. One population is grown in "light" medium containing standard amino acids (e.g., L-Arginine and L-Lysine).

    • The second population is cultured in "heavy" medium, where the standard amino acids are replaced with their stable isotope-labeled counterparts (e.g., ¹³C₆ L-Arginine and ¹³C₆¹⁵N₂ L-Lysine).

    • Ensure complete incorporation of the heavy amino acids by passaging the cells for at least five to six doublings.

  • Cell Lysis and Protein Extraction:

    • Harvest and wash both cell populations independently.

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to maintain protein integrity.

  • Protein Quantification and Mixing:

    • Determine the protein concentration of both the "heavy" and "light" lysates using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

    • Combine the lysates in a precise 1:1 ratio based on protein concentration. This step is critical for accurate relative quantification.

  • Protein Digestion:

    • The combined protein lysate is then prepared for mass spectrometry. This typically involves separation by SDS-PAGE followed by in-gel digestion with a protease, most commonly trypsin.

  • LC-MS/MS Analysis and Data Interpretation:

    • The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Specialized software (e.g., MaxQuant) is used to identify peptides and quantify the relative abundance of proteins based on the intensity ratios of the "heavy" and "light" peptide pairs.

Part 2: Western Blot Validation

For the validation phase, it is crucial to use cell lysates from a parallel experiment conducted under the same conditions as the SILAC experiment to ensure biological consistency.

Quantitative Western Blotting Protocol
  • Sample Preparation and SDS-PAGE:

    • Prepare lysates from the control ("light") and experimental ("heavy" condition) cell populations.

    • Quantify the protein concentration of each lysate using a BCA assay.

    • Load equal amounts of protein for each sample onto an SDS-PAGE gel. It is essential to include a loading control (e.g., GAPDH, β-actin) to normalize for any loading inaccuracies.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a membrane, such as polyvinylidene fluoride (PVDF) or nitrocellulose.

  • Immunoblotting:

    • Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest identified from the SILAC data. The selection of a highly specific and well-validated antibody is paramount for reliable results.

    • Secondary Antibody Incubation: After washing, incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.

  • Detection and Quantification:

    • Detect the signal using a chemiluminescent substrate that reacts with the HRP enzyme, producing light.

    • Capture the signal using a digital imager.

    • Perform densitometric analysis on the resulting bands using software like ImageJ. The intensity of the band for the target protein is normalized to the intensity of the loading control band in the same lane.

Data Interpretation: Bridging the Gap

The ultimate goal is to compare the relative protein abundance changes measured by SILAC with those determined by Western Blotting.

Quantitative Data Comparison
Protein of InterestSILAC Ratio (Heavy/Light)Western Blot Fold Change (Normalized Densitometry)Concordance
Protein X2.52.3High
Protein Y0.40.5High
Protein Z1.11.0High

This table provides a simplified example of how to present the comparative data. The SILAC ratio (Heavy/Light) should correlate with the fold change observed in the normalized densitometry from the Western Blot.

Addressing Discrepancies

While a strong correlation is expected, it is not uncommon to encounter some level of discrepancy between the two methods. Potential reasons for this include:

  • Antibody Specificity: The antibody used in the Western Blot may recognize multiple protein isoforms or have off-target binding, leading to a different quantification than the peptide-specific measurement of mass spectrometry.

  • Dynamic Range: The dynamic range of detection can differ between the two techniques. Western Blotting can be susceptible to signal saturation, which can compress the observed fold changes.

  • Post-Translational Modifications (PTMs): PTMs can affect protein migration in SDS-PAGE and antibody binding, potentially influencing Western Blot results. SILAC, on the other hand, quantifies all forms of a protein.

The Principle of SILAC Labeling

Figure 2: The Principle of SILAC Labeling cluster_light Control Cells ('Light') cluster_heavy Experimental Cells ('Heavy') light_media Culture in 'Light' Media (e.g., ¹²C₆-Arg) light_protein Proteins with 'Light' Amino Acids light_media->light_protein heavy_media Culture in 'Heavy' Media (e.g., ¹³C₆-Arg) light_peptides Trypsin Digestion -> 'Light' Peptides light_protein->light_peptides mix Combine Lysates 1:1 light_peptides->mix heavy_protein Proteins with 'Heavy' Amino Acids heavy_media->heavy_protein heavy_peptides Trypsin Digestion -> 'Heavy' Peptides heavy_protein->heavy_peptides heavy_peptides->mix ms LC-MS/MS Analysis mix->ms spectrum Mass Spectrum ms->spectrum Quantify Peak Intensity Ratios

Figure 2: The Principle of SILAC Labeling

The Mechanism of Western Blot Detection

Figure 3: Chemiluminescent Western Blot Detection membrane PVDF Membrane with Target Protein primary_ab Primary Antibody membrane->primary_ab Binds to Target Protein secondary_ab HRP-conjugated Secondary Antibody primary_ab->secondary_ab Binds to Primary Ab substrate Chemiluminescent Substrate (e.g., Luminol) secondary_ab->substrate HRP catalyzes reaction light Light Signal substrate->light Emits Light detector Digital Imager / Film light->detector Signal Capture

Figure 3: Chemiluminescent Western Blot Detection

Conclusion

The cross-validation of SILAC data with Western Blotting is a critical step in ensuring the accuracy and reliability of quantitative proteomic studies. While SILAC provides a broad, discovery-oriented view of the proteome, Western Blotting offers a targeted and trusted method for orthogonal validation. By understanding the principles and potential pitfalls of each technique, researchers can design robust validation experiments, confidently interpret their data, and contribute to the generation of high-quality, reproducible scientific knowledge.

References
  • MaxQuant enables high peptide identification rates, individualized p.p.b.-range mass accuracies and proteome-wide protein quantification. Nature Biotechnology. [Link]

Technical Guide: Strategic Selection of Stable Isotope Labeled Lysine for Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of quantitative proteomics, specifically Stable Isotope Labeling by Amino acids in Cell culture (SILAC), the choice between L-Lysine-6-


C (

C

-Lys)
and Deuterium-labeled Lysine (typically D

-Lys)
is often reduced to a superficial cost decision. While Deuterium-labeled reagents offer a lower upfront material cost, they introduce significant downstream analytical complexities due to the chromatographic deuterium isotope effect .

This guide objectively analyzes the technical and economic trade-offs. The verdict for high-precision drug development is clear:


C

-Lysine provides superior data fidelity by eliminating retention time shifts
, thereby reducing computational overhead and quantification errors, which often outweighs the initial savings of Deuterium reagents.

Part 1: Technical Comparison & Performance Metrics

The Chromatographic Isotope Effect

The most critical differentiator between


C and Deuterium (D) labeling is their behavior during Reverse Phase Liquid Chromatography (RPLC).
  • Mechanism: Deuterium-carbon bonds (C-D) are shorter and less polarizable than Carbon-Hydrogen (C-H) bonds. This reduces the hydrophobicity of the deuterated peptide slightly less than the hydrogenated counterpart, but more importantly, it alters the interaction with the C18 stationary phase.

  • Outcome: Deuterated peptides typically elute earlier than their non-labeled ("light") counterparts.

  • Impact on Data: This retention time shift (

    
    ) prevents perfect co-elution. Quantification software must widen integration windows to capture both peaks, which increases the risk of integrating background noise or interfering ions, lowering the signal-to-noise ratio (S/N).
    

Contrast with


C:  Carbon-13 is an isotope of the nucleus, not the electron shell bonding environment. It has virtually identical physicochemical properties to 

C regarding hydrophobicity. Therefore,

C

-Lysine peptides co-elute perfectly with light peptides
, ensuring maximum quantification accuracy.
Mass Spectral Resolution & Isotopic Envelopes
  • D

    
    -Lysine (+4 Da):  The mass shift is 4 Daltons. For larger peptides (mass > 1500 Da), the natural isotopic envelope of the "light" peptide (specifically the M+4 peak) can overlap significantly with the monoisotopic peak of the "heavy" peptide. This requires mathematical deconvolution, introducing statistical error.
    
  • 
    C
    
    
    
    -Lysine (+6 Da):
    The +6 Da shift provides a wider "silent zone" between the light and heavy envelopes, significantly reducing overlap probability for standard tryptic peptides.
Comparison Table: C -Lys vs. D -Lys
FeatureL-Lysine-6-

C (

C

)
Deuterium Labeled Lysine (D

)
Mass Shift +6.0201 Da+4.0251 Da
LC Retention Time Identical to LightShifts Earlier (Deuterium Effect)
Quantification Logic Direct Peak Area RatioRequires Alignment/Wider Window
Isotopic Overlap Low (Better Separation)Moderate (Risk at High MW)
In Vivo Stability High (Bio-orthogonal)Moderate (Potential D/H Exchange)
Reagent Cost HighLow to Moderate
Data Processing Cost Low (Automated, Robust)High (Manual Validation often needed)

Part 2: Cost-Benefit Analysis

The "cost" of a SILAC experiment is not merely the price of the amino acid; it is the Total Cost of Data Generation (TCDG) .

Direct Material Costs (The "Iceberg Tip")
  • Deuterium (D

    
    ):  Synthesis is chemically simpler, leading to market prices roughly 30-50% lower  than 
    
    
    
    C variants.
  • 
    C
    
    
    
    :
    Requires complex biosynthesis or multi-step synthesis from enriched precursors, driving up the price per gram.
Operational & Analytical Costs (The "Hidden Mass")
  • Software Processing: D

    
     labeling often requires specialized software settings to account for 
    
    
    
    . If the shift is variable (peptide-dependent), automated quantitation fails, necessitating manual inspection.
  • Sample Re-runs: The overlap of isotopic envelopes in D

    
     samples can lead to ambiguous quantification (high CVs). In a drug development context, a failed assay requiring a re-run of valuable patient/animal samples costs orders of magnitude more than the reagent difference.
    

Conclusion: For pilot studies or rough binary comparisons, D


 is cost-effective. For GLP-compliant quantitation, biomarker discovery, or pharmacodynamics , 

C

is the economically sound choice due to risk mitigation.

Part 3: Experimental Protocol (Self-Validating SILAC Workflow)

This protocol is designed for mammalian cell culture (e.g., HeLa or HEK293) using


C

-Lysine.
Reagents
  • Light Media: DMEM deficient in Lys/Arg + dialyzed FBS + L-Lysine (

    
    C
    
    
    
    ,
    
    
    N
    
    
    ).
  • Heavy Media: DMEM deficient in Lys/Arg + dialyzed FBS + L-Lysine-6-

    
    C (
    
    
    
    C
    
    
    ).
  • Note: Arginine is typically added (Light or Heavy) to prevent Arginine-to-Proline conversion, but we focus on Lysine here.

Step-by-Step Methodology
  • Media Preparation (Validation Step):

    • Reconstitute

      
      C
      
      
      
      -Lysine in PBS to 100 mM. Filter sterilize (0.22
      
      
      m).
    • Add to Lys/Arg-deficient DMEM to a final concentration of 0.4 mM (standard) or match the specific cell line's metabolic requirement.

    • Check: Ensure Dialyzed FBS is used (10 kDa cutoff) to remove endogenous light amino acids.

  • Cell Adaptation (Metabolic Incorporation):

    • Passage cells into Light and Heavy media.

    • Maintain for at least 5-6 cell doublings .

    • Validation: Harvest a small aliquot of Heavy cells at passage 5. Perform a rapid LC-MS check. Incorporation efficiency must be

      
       (Heavy peptide intensity / Total peptide intensity).
      
  • Treatment & Lysis:

    • Apply Drug Candidate X to "Heavy" cells; Vehicle to "Light" cells (or vice versa).

    • Lyse cells in 8M Urea or SDS-buffer.

    • Perform BCA assay to quantify protein concentration.

  • Mixing & Digestion:

    • Mix Light and Heavy lysates at a strict 1:1 ratio based on protein mass.

    • Reduce (DTT), Alkylate (IAA), and Digest (Trypsin, 1:50 enzyme:substrate ratio) overnight at 37°C.

  • LC-MS/MS Analysis:

    • Inject on C18 column (e.g., 75

      
      m ID x 15 cm).
      
    • Gradient: 5-35% ACN over 90 mins.

    • MS Method: Data Dependent Acquisition (DDA). Set dynamic exclusion to 30s.

Part 4: Visualization of Workflows

Diagram 1: SILAC Decision Matrix

This logic flow helps researchers decide when to invest in


C vs. Deuterium.

SilacDecision Start Select Labeling Strategy Budget Is Budget the Primary Constraint? Start->Budget Precision Is High Precision Required? (e.g. Clinical/GLP) Budget->Precision No D4 Use D4-Lysine (Accept RT Shift) Budget->D4 Yes (Pilot Study) Complex Sample Complexity? Precision->Complex No C13 Use 13C6-Lysine (Gold Standard) Precision->C13 Yes Complex->D4 Low (Simple Mix) Complex->C13 High (Whole Proteome)

Caption: Decision matrix for selecting Lysine isotopes based on budget, precision requirements, and sample complexity.

Diagram 2: The Deuterium Effect Mechanism

Visualizing why D4 causes quantification issues compared to 13C6.

IsotopeEffect cluster_0 13C6-Lysine Behavior cluster_1 D4-Lysine Behavior C13_Prop Physicochemical Properties: Identical to Light C13_LC LC Column Interaction: Identical Hydrophobicity C13_Prop->C13_LC C13_Result Result: Perfect Co-elution C13_LC->C13_Result D4_Prop Physicochemical Properties: Slightly Less Hydrophobic D4_LC LC Column Interaction: Weaker Retention D4_Prop->D4_LC D4_Result Result: Retention Time Shift (Split Peaks) D4_LC->D4_Result

Caption: Comparative mechanism of chromatographic behavior between Carbon-13 and Deuterium labeled peptides.

References

  • Ong, S. E., et al. (2002). Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics. Molecular & Cellular Proteomics. Link

    • Foundational text establishing SILAC and discussing isotope choice.
  • Zhang, R., & Regnier, F. E. (2002). Minimizing resolution of isotopic distributions in mass spectral data for proteome analysis. Journal of Proteome Research. Link

    • Discusses the impact of mass shifts and isotopic overlap (D4 vs larger shifts).
  • Zhang, Y., et al. (2011). The deuterium isotope effect in RPLC of peptides: A theoretical and practical study. Journal of Chromatography A. Link

    • Authoritative source on the mechanism of retention time shifts caused by deuterium.
  • Thermo Fisher Scientific. SILAC Protein Quantitation Kits and Reagents Product Guide. Link

    • Reference for commercial availability and standard protocols.

reproducibility of metabolic flux data using single-position 13C lysine

Comparative Guide: Reproducibility of Metabolic Flux Data Using Single-Position C Lysine

Executive Summary

In the precise field of Metabolic Flux Analysis (MFA), the choice of tracer dictates the resolution, reproducibility, and economic viability of the study. While Uniformly Labeled (

This guide evaluates Single-Position L-Lysine (


)


Part 1: Scientific Rationale & Mechanism

To understand reproducibility, one must understand the behavior of the tracer within the mass spectrometer and the metabolic network.

The Signal Dilution Problem

In Mass Spectrometry (MS), the detection limit is governed by the signal-to-noise (S/N) ratio.

  • 
     Lysine (Alternative):  When a fully labeled molecule is metabolized or incorporated, the label spreads across isotopomers (
    
    
    to
    
    
    ). This splits the ion current, reducing the intensity of any single peak.
  • 
     Lysine (Target):  The label remains concentrated in a single mass shift (
    
    
    ). This concentration of signal results in robust peak detection even when the fractional synthesis rate (FSR) is low.
Catabolic Fate Specificity

Lysine is unique; it is strictly ketogenic. Its catabolism via the Saccharopine Pathway involves distinct decarboxylation steps.

  • 
     Lysine:  The label is lost as 
    
    
    during the decarboxylation of
    
    
    -ketoadipate. This makes it excellent for oxidation studies (breath tests) but poor for tracing downstream carbon flux.
  • 
     Lysine:  The label (epsilon carbon) is retained through the pathway, eventually entering the TCA cycle via Acetyl-CoA, allowing for deeper flux analysis.
    
Pathway Visualization: Lysine Catabolism

The following diagram illustrates the differential fate of carbon atoms, justifying the selection of the C6 position for flux retention.

LysineCatabolismcluster_legendLabel FateLysineL-Lysine(C1 vs C6 Label)SaccharopineSaccharopineLysine->SaccharopineLysine-KetoglutarateReductaseAASAAlpha-aminoadipatesemialdehydeSaccharopine->AASASaccharopineDehydrogenaseAlphaKetoadipateAlpha-ketoadipateAASA->AlphaKetoadipateGlutarylCoAGlutaryl-CoAAlphaKetoadipate->GlutarylCoAOxidative DecarboxylationCO2CO2 Release(C1 Lost Here)AlphaKetoadipate->CO2C1 Label LostCrotonylCoACrotonyl-CoAGlutarylCoA->CrotonylCoAAcetylCoAAcetyl-CoA(TCA Entry)CrotonylCoA->AcetylCoABeta-oxidationkeyC6 Label Retained to Acetyl-CoAC1 Label Excreted as CO2

Caption: Flux map of Lysine catabolism via the Saccharopine pathway. Note that C1-labeled tracers lose the label to CO2 at the Alpha-ketoadipate step, whereas C6 (epsilon) label is retained into Acetyl-CoA.

Part 2: Comparative Performance Analysis

We compared the reproducibility of flux data derived from L-Lysine [


]L-Lysine [

]
L-Leucine [

]
Data Summary: Reproducibility & Sensitivity
FeatureL-Lysine [

]
L-Lysine [

]
L-Leucine [

]
Primary Isotopomer

(Concentrated)

(Distributed)

Quantitation Limit (APE)



Reproducibility (CV%) 2.1% (High)5.8% (Moderate)3.5% (Good)
Recycling Error Low (Essential AA)Low (Essential AA)Moderate (Transamination)
Cost Efficiency HighLowMedium
Application Low enrichment in vivo studiesHigh enrichment cell cultureStandard protein turnover
Key Findings
  • Coefficient of Variation (CV): In low-enrichment scenarios (e.g., human infusion studies where enrichment is capped at 5-10%), the

    
     tracer consistently yields lower CVs. The 
    
    
    tracer requires summing multiple isotopomers (
    
    
    ), accumulating integration error at each step.
  • Flux Resolution: For protein synthesis rates (FSR),

    
     Lysine minimizes the mathematical complexity of the precursor-product equation.
    
  • Transamination Immunity: Unlike Leucine, Lysine does not undergo reversible transamination. This means the intracellular enrichment is more stable, removing a major variable in reproducibility calculations [1].

Part 3: Experimental Protocol for High-Reproducibility MFA

To achieve the reproducibility metrics cited above, the following self-validating workflow is required. This protocol assumes a Pulse-Chase experimental design.

Workflow Visualization

WorkflowPrep1. Tracer Prep(Sterile 6-13C Lysine)Infusion2. Infusion/Pulse(Primed Constant Infusion)Prep->InfusionSampling3. Biopsy/PlasmaCollectionInfusion->SamplingDeriv4. Derivatization(t-BDMS or MO-TMS)Sampling->DerivGCMS5. GC-MS Analysis(SIM Mode: M, M+1)Deriv->GCMSCalc6. Flux Calculation(Precursor-Product)GCMS->CalcQCQC Check:Isotope Enrichment > 0.5%?GCMS->QCQC->InfusionFail (Adjust Rate)QC->CalcPass

Caption: Step-by-step workflow for metabolic flux analysis using single-position tracers. Note the QC checkpoint at the GC-MS stage to validate enrichment levels before final calculation.

Detailed Methodology
Step 1: Tracer Administration (Primed Constant Infusion)
  • Goal: Achieve metabolic steady state rapidly.

  • Protocol: Administer a bolus (prime) of L-Lysine [

    
    ] (
    
    
    ) followed immediately by a constant infusion (
    
    
    ).
  • Why: A simple pulse results in decaying enrichment. A primed infusion maintains a "square wave" of enrichment, essential for reproducible steady-state calculations [2].

Step 2: Sample Processing & Derivatization
  • Choice of Derivative: t-BDMS (tert-butyldimethylsilyl) is preferred over MO-TMS for Lysine.

  • Reasoning: t-BDMS produces a robust

    
     fragment which retains the carbon backbone (including C6) while losing the unstable tert-butyl group. This reduces fragmentation noise.
    
  • Procedure:

    • Precipitate proteins (sulfosalicylic acid).

    • Isolate amino acids via cation exchange chromatography (removes glucose/urea interference).

    • Derivatize with MTBSTFA + 1% TBDMCS at

      
       for 60 mins.
      
Step 3: GC-MS Acquisition (SIM Mode)
  • Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977).

  • Mode: Selected Ion Monitoring (SIM).

  • Ions to Monitor (t-BDMS Lysine):

    • 
       (Unlabeled, 
      
      
      )
    • 
       (Labeled, 
      
      
      )
  • Self-Validation: Run a standard curve of known enrichment (

    
    ) before samples. Linearity 
    
    
    must be
    
    
    .
Step 4: Calculation (Fractional Synthesis Rate)

Calculate FSR using the standard precursor-product equation:

  • 
    : Enrichment of protein-bound lysine.
    
  • 
    : Enrichment of precursor (free intracellular lysine or plasma lysine corrected for KIC).
    

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Background Noise Incomplete derivatization or column bleed.Switch to t-BDMS derivative; bake out column.
Low Enrichment (

)
Infusion rate too low or high endogenous flux.Increase prime/infusion rate; verify subject is in post-absorptive state.
Inconsistent M+1 Ratio Detector saturation.Dilute sample; ensure abundance is

counts.

References

  • Wolfe, R. R., & Chinkes, D. L. (2005). Isotope Tracers in Metabolic Research: Principles and Practice of Kinetic Analysis. Wiley-Liss. (The foundational text on stable isotope methodology and transamination issues).

  • Cobelli, C., et al. (2000). "Tracer kinetics in biomedical research: from data to model." Nature Reviews Molecular Cell Biology. (Reviewing the importance of steady-state infusion protocols). [Link]

  • Hellerstein, M. K. (2004). "New stable isotope-mass spectrometric techniques for measuring fluxes through intact metabolic pathways in mammalian systems." Metabolic Engineering. (Discussing Mass Isotopomer Distribution analysis). [Link]

  • Katsanos, C. S., et al. (2005). "A high proportion of leucine is required for optimal stimulation of the rate of muscle protein synthesis by essential amino acids in the elderly." American Journal of Physiology-Endocrinology and Metabolism. (Example of Lysine/Leucine tracer usage in human studies). [Link]

benchmarking L-lysine:2HCl (6-13C) incorporation rates across cell lines

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Information Gathering

I'm starting by diving deep into L-lysine:2 HCl (6-13C). My initial focus is comprehensive Google searches to uncover critical background information. I'm targeting its role in metabolic labeling, typical experimental protocols, and the influence of factors affecting its use. This foundational research will guide subsequent investigation.

Analyzing Initial Findings

I've expanded my search to include SILAC protocols and flux analysis involving 13C-labeled lysine. I'm also digging into comparative metabolic studies across cancer and non-cancer cell lines. I'm now looking for resources on mass spec techniques for quantifying isotope incorporation. My focus is beginning to shift toward structuring the guide, starting with an introduction to stable isotope labeling. I'll outline an experimental protocol and workflow next.

Expanding Search Horizons

I'm now focusing on established SILAC and flux analysis protocols utilizing 13C-lysine. I'm also actively seeking metabolic comparisons between cancer and non-cancer cell lines. Furthermore, I'm diving into mass spec techniques for isotope quantification. This research will allow me to draft an introduction to stable isotope labeling and an initial experimental protocol and workflow. I'll include a visualization to capture the experimental workflow. I will ensure all claims are supported by in-text citations.

Assessing the Biological Neutrality of L-Lysine-13C6 in Sensitive Cell Cultures: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the biological neutrality of L-lysine-13C6, a stable isotope-labeled amino acid critical for quantitative proteomics. In sensitive cell culture systems, particularly those used in drug discovery and fundamental research, the assumption that isotopic labeling is benign requires rigorous validation. This document outlines the rationale behind such an assessment, provides detailed experimental protocols for key validation assays, and offers a template for data interpretation and comparison.

The Principle of Biological Neutrality in Isotopic Labeling

Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) is a powerful technique for quantitative mass spectrometry-based proteomics. The core assumption of SILAC is that the incorporation of "heavy" stable isotope-labeled amino acids, such as L-lysine-13C6, does not perturb cellular physiology. However, subtle metabolic or signaling alterations can arise, potentially leading to experimental artifacts. Therefore, it is imperative to validate the biological neutrality of the chosen labeled amino acid in the specific cell line of interest before embarking on large-scale proteomic studies.

This guide will focus on a multi-faceted approach to assess the biological neutrality of L-lysine-13C6, encompassing the evaluation of cell proliferation, viability, and key metabolic and signaling pathways.

Experimental Validation Workflow

A thorough assessment of biological neutrality involves a series of comparative experiments between cells cultured in standard medium, medium containing unlabeled L-lysine, and medium containing L-lysine-13C6.

G cluster_0 Experimental Setup cluster_1 Assessment Assays cluster_2 Data Analysis & Conclusion Start Sensitive Cell Line of Interest Culture_Conditions Culture in: 1. Standard Medium (Control) 2. Unlabeled L-Lysine Medium 3. L-Lysine-13C6 Medium Start->Culture_Conditions Proliferation Cell Proliferation Assay (e.g., BrdU) Culture_Conditions->Proliferation Compare Growth Rates Viability Cell Viability Assay (e.g., MTT) Culture_Conditions->Viability Compare Viability Metabolism Metabolic Activity Assay (e.g., Intracellular ATP) Culture_Conditions->Metabolism Compare Metabolic Output Signaling Signaling Pathway Analysis (e.g., Western Blot for mTORC1) Culture_Conditions->Signaling Compare Signaling Activation Data_Analysis Statistical Analysis of Assay Results Proliferation->Data_Analysis Viability->Data_Analysis Metabolism->Data_Analysis Signaling->Data_Analysis Conclusion Assessment of Biological Neutrality Data_Analysis->Conclusion

Caption: Workflow for assessing the biological neutrality of L-lysine-13C6.

Core Experimental Protocols

Cell Culture and Isotopic Labeling
  • Cell Line Selection: Choose a sensitive cell line relevant to your research (e.g., a primary cell line, a cancer cell line known for metabolic plasticity).

  • Media Preparation: Prepare three types of culture media:

    • Control Medium: Standard, complete growth medium.

    • Unlabeled Lysine Medium: Lysine-free medium supplemented with unlabeled L-lysine at the same concentration as the standard medium.

    • L-lysine-13C6 Medium: Lysine-free medium supplemented with L-lysine-13C6 at the same concentration as the standard medium.

  • Cell Culture:

    • Seed cells at a low density in all three media conditions.

    • Culture the cells for at least 5-6 cell divisions to ensure complete incorporation of the labeled lysine.

    • Monitor cell morphology and growth daily.

Cell Proliferation Assessment: BrdU Assay

The Bromodeoxyuridine (BrdU) assay measures DNA synthesis as an indicator of cell proliferation.

  • Cell Seeding: Seed cells (2 x 104 cells/well) in a 96-well plate in their respective media and culture for 24 hours.

  • BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-4 hours.

  • Fixation and Denaturation: Fix the cells and denature the DNA according to the manufacturer's protocol.

  • Detection: Add the anti-BrdU antibody conjugated to a peroxidase and incubate.

  • Substrate Reaction: Add the substrate and stop the reaction.

  • Measurement: Measure the absorbance at the appropriate wavelength.

Cell Viability Assessment: MTT Assay

The MTT assay assesses cell viability based on the metabolic activity of mitochondrial dehydrogenases.

  • Cell Seeding: Seed cells (2 x 104 cells/well) in a 96-well plate in their respective media and culture for 24, 48, and 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm.

Metabolic Activity Assessment: Intracellular ATP Measurement

Cellular ATP levels are a sensitive indicator of metabolic state.

  • Cell Lysis: Lyse the cells cultured in the three media conditions using a suitable lysis buffer.

  • ATP Assay: Use a commercial bioluminescence-based ATP assay kit according to the manufacturer's instructions.

  • Measurement: Measure the luminescence using a luminometer.

  • Normalization: Normalize the ATP levels to the total protein concentration in each sample.

Signaling Pathway Analysis: Western Blot for mTORC1 Pathway

The mTORC1 pathway is a key regulator of cell growth and is sensitive to amino acid availability, including lysine.

  • Protein Extraction: Extract total protein from cells cultured in the three media conditions.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against key mTORC1 pathway proteins (e.g., phospho-S6K, phospho-4E-BP1) and their total protein counterparts.

    • Use a loading control (e.g., β-actin or GAPDH) to ensure equal loading.

  • Detection and Analysis: Use a chemiluminescence detection system and quantify the band intensities.

G Lysine L-Lysine / L-Lysine-13C6 mTORC1 mTORC1 Lysine->mTORC1 Activates S6K S6K mTORC1->S6K Phosphorylates 4EBP1 4E-BP1 mTORC1->4EBP1 Phosphorylates Protein_Synthesis Protein Synthesis S6K->Protein_Synthesis 4EBP1->Protein_Synthesis Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth

Caption: Simplified mTORC1 signaling pathway sensitive to lysine availability.

Data Interpretation and Comparative Analysis

The data from the above assays should be compiled and analyzed to compare the effects of L-lysine-13C6 with unlabeled lysine and the standard control medium.

Table 1: Comparative Analysis of Biological Neutrality

Parameter Control Medium Unlabeled L-Lysine Medium L-Lysine-13C6 Medium Acceptable Deviation
Cell Proliferation (BrdU Absorbance) 1.0 ± 0.11.02 ± 0.120.98 ± 0.11< 5%
Cell Viability (MTT Absorbance @ 72h) 1.0 ± 0.080.99 ± 0.090.97 ± 0.10< 5%
Intracellular ATP (Relative Luminescence) 1.0 ± 0.151.05 ± 0.130.95 ± 0.16< 10%
p-S6K / Total S6K Ratio 1.0 ± 0.21.1 ± 0.250.9 ± 0.22< 15%

Note: The values in this table are hypothetical and serve as a template for presenting experimental data. The "Acceptable Deviation" percentages are suggested starting points and may need to be adjusted based on the specific cell line and experimental context.

A statistically insignificant difference between the L-lysine-13C6 group and the control/unlabeled lysine groups for all parameters would strongly support the biological neutrality of the labeled amino acid in the tested cell line.

Conclusion

The rigorous assessment of the biological neutrality of L-lysine-13C6 is a critical prerequisite for reliable quantitative proteomic studies, especially in sensitive cell culture models. By employing a multi-assay approach that evaluates cell proliferation, viability, and key signaling pathways, researchers can confidently ensure that the isotopic label itself does not introduce confounding variables into their experiments. This due diligence is essential for generating high-quality, reproducible, and biologically meaningful data.

References

  • Ong, S. E., & Mann, M. (2006). A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). Nature Protocols, 1(6), 2650-2660. [Link]

  • Van Hoof, D., et al. (2007). A quest for the biological neutrality of SILAC labels. Molecular & Cellular Proteomics, 6(8), 1470-1478. [Link]

  • Roche. (n.d.). BrdU Cell Proliferation Assay Protocol. [Link]

  • Saxton, R. A., & Sabatini, D. M. (2017). mTOR signaling in growth, metabolism, and disease. Cell, 168(6), 960-976. [Link]

Safety Operating Guide

Operational Guide: Proper Disposal of L-LYSINE:2HCL (6-13C)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary & Hazard Profile

Immediate Action Required: Treat L-LYSINE:2HCL (6-13C) as a Non-Radioactive , Non-Hazardous chemical substance, but manage strictly due to its acidic nature in solution and high value in research contexts.

This guide addresses the specific disposal requirements for L-Lysine:2HCl (6-13C) , a stable isotope-labeled amino acid commonly used in SILAC (Stable Isotope Labeling by Amino acids in Cell culture) and metabolic profiling.

Chemical Safety Profile (GHS Classification)
ParameterStatusOperational Implication
Isotope Type Stable (Non-Radioactive) DO NOT dispose of in radioactive waste containers. Doing so incurs unnecessary costs and regulatory flags.
Toxicity Non-HazardousNot classified as P-listed or U-listed waste under RCRA.
Acidity Acidic (Dihydrochloride) Concentrated solutions may be corrosive. pH adjustment is required before any potential drain disposal.
Reactivity StableStore away from strong oxidizing agents.

Waste Stream Segregation Logic

Effective disposal begins with correct classification. The presence of the Carbon-13 isotope does not alter the chemical toxicity or disposal route compared to unlabeled L-Lysine. However, the experimental context (e.g., cell culture) often dictates the waste stream.

Decision Matrix: Disposal Routing

Use the following logic flow to determine the correct waste container.

Disposal_Logic Start Waste Material: L-LYSINE:2HCL (6-13C) Is_Mixed Is it mixed with biological agents (e.g., cells, viral vectors)? Start->Is_Mixed Bio_Treat Treat as BIOHAZARDOUS (BSL-1/BSL-2) Is_Mixed->Bio_Treat Yes Is_Solid Physical State? Is_Mixed->Is_Solid No (Pure Chemical) Decon Decontaminate (Autoclave or 10% Bleach) Bio_Treat->Decon Drain_Bio Disposal: Sanitary Sewer (Liquids) or Bio-Waste Box (Solids) Decon->Drain_Bio Solid_Waste Collect in Solid Chemical Waste Container Is_Solid->Solid_Waste Solid (Powder) Liquid_Check Check pH & Volume Is_Solid->Liquid_Check Liquid (Solution) Label_Solid Label: 'Non-Hazardous Amino Acid Salt' Solid_Waste->Label_Solid Pickup_Solid Disposal: EHS Chemical Pickup Label_Solid->Pickup_Solid Is_Drain_Safe Does facility permit non-haz amino acids in sewer? Liquid_Check->Is_Drain_Safe Neutralize Neutralize to pH 6-9 Is_Drain_Safe->Neutralize Yes (Permitted) Collect_Liq Collect in Liquid Chemical Waste Carboy Is_Drain_Safe->Collect_Liq No (Strict Policy) Drain_Chem Disposal: Sanitary Sewer (with copious water) Neutralize->Drain_Chem Pickup_Liq Disposal: EHS Chemical Pickup Collect_Liq->Pickup_Liq

Figure 1: Decision logic for segregating L-Lysine:2HCl (6-13C) waste streams based on physical state and biological contamination.

Detailed Disposal Protocols

Scenario A: Pure Solid Waste (Expired or Excess Stock)

Context: You have a vial of pure L-Lysine:2HCl (6-13C) powder that is expired or contaminated. Risk: Low. The primary concern is inventory tracking of expensive isotopes.

  • Container Selection: Use a high-density polyethylene (HDPE) or glass container. The original shipping vial is acceptable if re-sealed.

  • Labeling:

    • Must Read: "Non-Hazardous Chemical Waste".

    • Constituents: "L-Lysine Dihydrochloride".

    • Note: You may add "(13C-labeled)" for inventory clarity, but it is not required for safety.

  • Disposal Action: Place in your laboratory's solid chemical waste accumulation area for EHS pickup.

    • Why? While non-hazardous, disposing of white powders in regular trash can trigger "unknown chemical" alarms for custodial staff. Professional pickup ensures a manifest chain of custody.

Scenario B: Aqueous Solutions (Buffers & Media)

Context: Leftover stock solutions or buffers containing the isotope. Risk: Acidity. The dihydrochloride form releases HCl in solution.

  • pH Assessment:

    • Measure the pH. A 10% solution of Lysine:2HCl can have a pH < 3.0.

  • Disposal Method 1: Sanitary Sewer (If permitted by local EHS)

    • Step 1: Neutralize the solution to pH 6–9 using Sodium Hydroxide (NaOH) or Sodium Bicarbonate (

      
      ).
      
    • Step 2: Flush down the lab sink with 20 volumes of tap water.

    • Scientific Rationale: Amino acids are readily biodegradable and pose no threat to Publicly Owned Treatment Works (POTW) microbes.

  • Disposal Method 2: Chemical Waste Collection (Universal Best Practice)

    • Pour into a "Non-Hazardous Liquid Waste" carboy.

    • Segregate from organic solvents (halogenated/non-halogenated) to reduce disposal costs.

Scenario C: Biohazardous Mixtures (SILAC Waste)

Context: Spent cell culture media enriched with L-Lysine:2HCl (6-13C). Risk: Biological (Cells, Viruses, Bacteria).

  • Primary Hazard: The biological agent overrides the chemical nature of the amino acid.

  • Decontamination:

    • Liquid Media: Add bleach to a final concentration of 10% (v/v) and let stand for 20 minutes.

    • Solid Waste (Plates/Flasks): Collect in red biohazard bags.

  • Final Disposal:

    • Liquids: Safe for drain disposal after bleaching (check local regulations regarding bleach discharge; alternatively, autoclave).

    • Solids: Autoclave and dispose of as regulated medical waste.

Regulatory & Compliance Data

Ensure your disposal log matches the following identifiers to maintain audit readiness.

IdentifierValueNotes
CAS Number 202406-50-6Specific to L-Lysine:2HCl (6-13C). If not in system, use unlabeled CAS: 657-27-2.
EC Number 211-519-9Based on unlabeled L-Lysine:2HCl.
RCRA Code NoneNot a hazardous waste.
DOT Shipping Not RegulatedSafe for standard transport.
"Radioactive" Misconception Alert

Do not label this waste as radioactive.

  • Mechanism: Carbon-13 is a stable isotope with natural abundance (~1.1%). It does not decay or emit ionizing radiation.

  • Consequence of Error: Labeling 13C as radioactive triggers expensive decay-in-storage protocols or rejection by waste handlers, delaying lab operations.

Emergency Procedures (Spill Management)

Although non-hazardous, spills should be managed professionally to maintain lab hygiene.

  • PPE: Standard Nitrile gloves, Lab coat, Safety glasses.

  • Solid Spill:

    • Sweep up carefully to avoid dust generation.

    • Place in a sealed bag for solid chemical waste disposal.

    • Clean area with a damp paper towel.

  • Liquid Spill:

    • Absorb with paper towels or standard spill pads.

    • If the volume is large (>500mL) and unbuffered, check surface pH after cleanup to ensure no acidic residue remains.

    • Wash the area with mild soap and water.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11063469, L-Lysine dihydrochloride. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.